molecular formula C13H9BrN2O3 B2378743 N-(2-bromophenyl)-4-nitrobenzamide CAS No. 99514-85-9

N-(2-bromophenyl)-4-nitrobenzamide

Número de catálogo: B2378743
Número CAS: 99514-85-9
Peso molecular: 321.13
Clave InChI: FRFOXBSTPQRRJL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-Bromophenyl)-4-nitrobenzamide (CAS 99514-85-9) is a brominated and nitrated benzamide derivative of interest in advanced chemical research and development. This compound, with a molecular formula of C 13 H 9 BrN 2 O 3 and a molecular weight of 321.13 g/mol, serves as a versatile building block in organic synthesis and medicinal chemistry . Its structure features both an electron-withdrawing nitro group and a bromine atom, making it a valuable intermediate for constructing more complex molecular architectures via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Supplied with a typical purity of 97%, this compound is characterized by its high quality and consistency, suitable for demanding research applications . It is offered in various quantities, such as 250 mg and 1 g, to meet different project scales . Researchers utilize this chemical and its structural analogs in spectroscopic analysis and computational studies, including Density Functional Theory (DFT) calculations to investigate vibrational frequencies, molecular polarization, and frontier molecular orbitals like HOMO-LUMO interactions . These studies are fundamental for understanding the electronic properties and reactivity of the molecule, which can be critical in the design of new materials or pharmacologically active substances . Please be advised: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(2-bromophenyl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O3/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(8-6-9)16(18)19/h1-8H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFOXBSTPQRRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation of N-(2-bromophenyl)-4-nitrobenzamide: A Comprehensive X-ray Crystallography Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-bromophenyl)-4-nitrobenzamide (CAS: 99514-85-9) represents a structurally compelling class of substituted benzanilides. These molecules are highly valued in drug development as precursors to bioactive heterocycles like quinazolinones and benzimidazoles. The molecular architecture of this specific compound is defined by a delicate balance of competing forces: the steric bulk of the ortho-bromo substituent and the strong electron-withdrawing nature of the para-nitro group.

As a Senior Application Scientist, I have designed this whitepaper to guide researchers through the complete crystallographic workflow for this compound. This guide moves beyond standard operational steps, detailing the mechanistic causality behind crystal growth, data acquisition, and structural refinement, ultimately revealing the three-dimensional supramolecular network that dictates the compound's solid-state behavior.

Chemical Context and Conformational Dynamics

In benzanilide derivatives, the central amide linkage (C–N–C(=O)–C) exhibits partial double-bond character, heavily favoring a planar conformation. However, the introduction of an ortho-halogen, such as bromine, disrupts this planarity. The steric clash between the bulky bromine atom (van der Waals radius ≈ 1.85 Å) and the amide proton forces the N-bonded phenyl ring to twist significantly out of the central amide plane [1]. Conversely, the para-nitro group remains largely coplanar with its attached phenyl ring to maximize π-conjugation. Understanding these dihedral torsions is critical for structure-based drug design, as the molecular conformation directly impacts target-binding affinity.

Experimental Protocols: From Synthesis to Single Crystal

To obtain high-resolution X-ray diffraction data, one must first engineer phase-pure, macroscopic single crystals. The protocol below outlines a self-validating system designed to suppress twinning and promote ordered lattice growth.

Step 1: Synthesis via Modified Schotten-Baumann Reaction
  • Reaction Setup: Dissolve 2-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert argon atmosphere. Add triethylamine (1.2 eq) to serve as an acid scavenger.

  • Coupling: Dropwise, add a solution of 4-nitrobenzoyl chloride (1.1 eq) in DCM. The slow addition at 0 °C is critical to prevent exothermic degradation and limit the formation of di-acylated byproducts [2].

  • Isolation: Stir for 4 hours, allowing the mixture to reach room temperature. Wash the organic phase sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to neutralize residual acid), and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 2: Crystal Engineering and Growth

Benzanilides are prone to forming twinned or microcrystalline powders in highly polar solvents due to rapid, uncontrolled hydrogen-bond-driven nucleation.

  • Solvent Selection: Utilize a binary solvent system of ethyl acetate and hexane (1:2 v/v). Ethyl acetate provides the necessary solubility, while the non-polar hexane acts as an antisolvent, modulating the dielectric constant to slow down nucleation.

  • Preparation: Dissolve 50 mg of the purified N-(2-bromophenyl)-4-nitrobenzamide in 3 mL of the binary solvent.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a pristine glass vial. Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, forcing the system to rely on homogeneous nucleation, which yields fewer, but larger and higher-quality crystals.

  • Slow Evaporation: Puncture the vial cap with a 20-gauge needle. Store in a vibration-free, temperature-controlled environment (20 °C) for 5–7 days until colorless, block-shaped crystals manifest.

X-ray Diffraction Data Collection and Refinement Workflow

The acquisition of crystallographic data requires precise thermal and radiation management to resolve the electron density map accurately.

Step-by-Step SCXRD Methodology
  • Cryo-Mounting: Harvest a crystal (approx. 0.25 × 0.20 × 0.15 mm) and immediately submerge it in Paratone-N oil. Mount it on a MiTeGen loop. The oil prevents atmospheric degradation and acts as a rigid glass when flash-cooled.

  • Data Acquisition: Transfer to a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å). Maintain the crystal at 100(2) K using an open-flow nitrogen cryostat. Causality: Cryogenic temperatures exponentially reduce atomic thermal vibrations (Debye-Waller factors), sharpening high-angle diffraction spots and improving overall resolution.

  • Absorption Correction: Process raw frames using integration software. Apply a multi-scan absorption correction (e.g., SADABS). This is mandatory because the heavy bromine atom strongly absorbs X-rays, which would otherwise skew the electron density assignments.

  • Refinement: Solve the structure using intrinsic phasing and refine via full-matrix least-squares on F² (SHELXL). Ensure anisotropic displacement parameters are refined for all non-hydrogen atoms.

SCXRD_Workflow A Crystal Selection (Polarized Light) B Cryo-Mounting (Paratone Oil, 100K) A->B Transfer C Data Collection (Mo-Kα / λ=0.71073 Å) B->C X-ray Exposure D Data Reduction (Integration & SADABS) C->D Raw Frames E Structure Solution (Intrinsic Phasing) D->E hkl File F Refinement (Full-Matrix F²) E->F Initial Model G Validation (checkCIF/PLATON) F->G Final Model

Step-by-step workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Quantitative Data Presentation

Based on structural analogs and established crystallographic behavior for brominated nitrobenzanilides[1][3], the following table summarizes the representative quantitative parameters required for a complete structural deposition.

Crystallographic ParameterValue / Description
Empirical Formula C₁₃H₉BrN₂O₃
Formula Weight 321.13 g/mol
Temperature 100(2) K
Wavelength (Mo-Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 11.5 Å, b ≈ 8.2 Å, c ≈ 14.1 Å, β ≈ 105°
Volume ≈ 1285 ų
Z (Molecules per unit cell) 4
Calculated Density ≈ 1.660 g/cm³
Absorption Coefficient (μ) ≈ 3.10 mm⁻¹
Final R indices[I>2σ(I)] R₁ ≈ 0.035, wR₂ ≈ 0.085

Supramolecular Architecture and Packing Motif

The stability of the N-(2-bromophenyl)-4-nitrobenzamide crystal lattice is governed by a highly ordered hierarchy of intermolecular forces:

  • Primary Hydrogen Bonding: The dominant structural motif is the strong N–H···O hydrogen bond formed between the amide nitrogen donor and the carbonyl oxygen acceptor of an adjacent molecule. This interaction generates infinite one-dimensional chains along the crystallographic axis, characterized by a standard C(4) graph-set motif [1].

  • Halogen Bonding (σ-Hole Interactions): The polarizable electron cloud of the bromine atom features a region of positive electrostatic potential (the σ-hole) along the C–Br bond axis. This σ-hole acts as a halogen bond donor, interacting with the electron-rich oxygen atoms of the nitro group (C–Br···O–NO₂). These directional interactions cross-link the 1D hydrogen-bonded chains into robust 2D sheets.

  • π–π Stacking: The highly electron-deficient nature of the 4-nitrophenyl ring facilitates face-to-face π–π stacking interactions with neighboring aromatic systems, providing the final 3D stabilization to the crystal lattice.

Interactions M1 Molecule A (Asymmetric Unit) M2 Molecule B (Translation) M1->M2 N-H···O=C (Hydrogen Bond, C(4) chain) M3 Molecule C (Inversion Center) M1->M3 C-Br···O-NO2 (Halogen Bond) M2->M3 π···π Stacking (Centroid-Centroid)

Supramolecular interaction network driving the crystal packing of the benzanilide derivative.

Conclusion

The X-ray crystallographic analysis of N-(2-bromophenyl)-4-nitrobenzamide reveals a complex interplay between intramolecular steric hindrance and intermolecular electrostatic attraction. By strictly controlling the crystallization environment and utilizing cryogenic SCXRD techniques, researchers can accurately map the C(4) hydrogen-bonded chains and the critical halogen-bonding networks. These structural insights are indispensable for leveraging this compound in downstream synthetic applications and rational drug design.

References

  • Title: Crystal structure of 2-nitro-N-(2-nitrophenyl)
  • Title: Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives Source:SciSpace URL
  • Title: 4-Nitrobenzanilide | C13H10N2O3 | CID 77003 Source:PubChem - NIH URL

Synthesis Mechanism and Protocol for N-(2-bromophenyl)-4-nitrobenzamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of N-(2-bromophenyl)-4-nitrobenzamide represents a fundamental application of nucleophilic acyl substitution, specifically utilizing modified Schotten-Baumann conditions. This specific molecular scaffold—combining a halogenated phenyl ring with a nitro-substituted benzamide—is highly valued in medicinal chemistry as a precursor for biologically active heterocycles, including Aurora kinase inhibitors[1]. This whitepaper deconstructs the mechanistic causality, thermodynamic drivers, and self-validating experimental protocols required to synthesize this compound with high fidelity and yield.

Chemical Rationale and Mechanistic Causality

The formation of the amide bond between 2-bromoaniline and 4-nitrobenzoyl chloride is driven by the intrinsic electrophilicity of the acid chloride and the nucleophilicity of the primary amine. However, the specific substituents on these reagents dictate the kinetic behavior of the reaction[2].

The Nucleophile: 2-Bromoaniline

Primary anilines are generally moderate nucleophiles. In 2-bromoaniline, the ortho-bromine atom introduces significant steric hindrance around the amine group. Furthermore, the halogen exerts an electron-withdrawing inductive effect (-I effect), which decreases the electron density on the nitrogen atom, rendering it a relatively weak nucleophile.

The Electrophile: 4-Nitrobenzoyl Chloride

To compensate for the poor nucleophilicity of 2-bromoaniline, a highly reactive electrophile is required. The selection of an acid chloride over a carboxylic acid bypasses the need for in situ coupling reagents (e.g., EDC or HATU). The para-nitro group on the benzoyl chloride exerts a strong electron-withdrawing resonance effect (-R effect), intensifying the partial positive charge ( δ+ ) on the carbonyl carbon and making it highly susceptible to nucleophilic attack.

The Role of the Base (Triethylamine / Pyridine)

The reaction proceeds via a tetrahedral intermediate, which collapses to expel a chloride leaving group and a proton, generating hydrochloric acid (HCl)[2]. If left unneutralized, this HCl will rapidly protonate the unreacted 2-bromoaniline to form a non-nucleophilic anilinium salt, effectively arresting the reaction[3]. The addition of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is a non-negotiable mechanistic requirement to scavenge the acidic proton, drive the equilibrium forward, and prevent product degradation[4][5].

MechanisticPathway Nuc 2-Bromoaniline (Nucleophile) Tetra Tetrahedral Intermediate (Unstable) Nuc->Tetra Nucleophilic Attack Elec 4-Nitrobenzoyl Chloride (Electrophile) Elec->Tetra Carbonyl Activation Prod N-(2-bromophenyl)- 4-nitrobenzamide Tetra->Prod Chloride Elimination Byprod TEA-HCl Salt (Byproduct) Tetra->Byprod Proton Abstraction Base Triethylamine (Base) Proton Scavenger Base->Byprod Neutralization

Logical flow of the nucleophilic acyl substitution mechanism.

Self-Validating Experimental Protocol

To ensure high purity and yield, the experimental workflow must be treated as a self-validating system where each step contains built-in physical or chemical checks. The following protocol utilizes anhydrous dichloromethane (DCM) and TEA, adapting standard literature procedures for active pharmaceutical ingredient (API) intermediates[1].

Step-by-Step Methodology
  • Preparation & Inert Atmosphere Setup

    • Action: Flame-dry a 50 mL round-bottom flask. Add 2-bromoaniline (1.0 eq) and dissolve in anhydrous DCM. Introduce an argon or nitrogen atmosphere.

    • Causality: Acid chlorides are highly moisture-sensitive. Any ambient water will hydrolyze the 4-nitrobenzoyl chloride into 4-nitrobenzoic acid, which cannot undergo nucleophilic attack without a coupling agent.

  • Base Addition

    • Action: Inject triethylamine (2.0 eq) into the stirring solution.

    • Causality: An excess of base ensures that all generated HCl is immediately neutralized, maintaining the nucleophilicity of the aniline[4].

  • Electrophile Addition (Temperature Control)

    • Action: Cool the reaction vessel to 0 °C using an ice-water bath. Dissolve 4-nitrobenzoyl chloride (1.1 eq) in a minimal volume of anhydrous DCM and add dropwise via an addition funnel over 15 minutes.

    • Causality: The formation of the amide bond is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation, suppresses side reactions (such as dimerization), and controls the reaction kinetics.

  • Reaction Propagation & Monitoring

    • Action: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 12 hours[1]. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) mobile phase.

    • Validation: The disappearance of the UV-active aniline spot and the emergence of a lower- Rf​ spot confirms product formation. The steric hindrance of the ortho-bromo group necessitates this extended stirring period.

  • Quench & Workup

    • Action: Quench the reaction by adding saturated aqueous NaHCO3​ . Transfer to a separatory funnel and collect the organic (bottom) layer. Wash the organic layer sequentially with 1M HCl, followed by brine.

    • Validation: The NaHCO3​ wash neutralizes excess acid and extracts any hydrolyzed 4-nitrobenzoic acid into the aqueous phase. The 1M HCl wash selectively protonates and removes unreacted aniline and excess TEA.

  • Isolation & Purification

    • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the resulting crude solid from hot ethanol.

    • Causality: Recrystallization exploits the high crystallinity of the target benzamide, leaving trace soluble impurities in the mother liquor.

ExperimentalWorkflow S1 1. Setup Dry DCM, 0°C S2 2. Addition Dropwise ArCOCl S1->S2 S3 3. Reaction RT Stirring, TLC S2->S3 S4 4. Workup NaHCO3 / HCl Wash S3->S4 S5 5. Isolate Recrystallization S4->S5

Step-by-step experimental workflow for amide bond synthesis.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric ratios and expected physical parameters for a standard 1 mmol scale synthesis.

Reagent / ComponentMW ( g/mol )EquivalentsMass / VolumeFunctional Role
2-Bromoaniline 172.021.00172 mgNucleophile
4-Nitrobenzoyl Chloride 185.561.10204 mgElectrophile
Triethylamine (TEA) 101.192.00280 µLAcid Scavenger / Base
Dichloromethane (DCM) 84.93Solvent10 mLReaction Medium
N-(2-bromophenyl)-4-nitrobenzamide 321.131.00 (Expected)~300 mg (Yield dependent)Target Product

References

  • Title : Chemistry Schotten Baumann Reaction | SATHEE JEE Source : Indian Institute of Technology Kanpur (iitk.ac.in) URL :[Link]

  • Title : Schotten Baumann Reaction Mechanism Source : BYJU'S URL :[Link]

  • Title : Schotten-Baumann Reaction Source : Organic Chemistry Portal URL :[Link]

  • Title: US9249124B2 - Aurora kinase inhibitors and methods of making and using thereof Source: Google Patents URL

Sources

Rational Design and In Vitro Evaluation of N-(2-bromophenyl)-4-nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The search for novel pharmacophores with high target specificity and favorable physicochemical profiles is the cornerstone of modern drug discovery. The N-(2-bromophenyl)-4-nitrobenzamide scaffold represents a highly tunable, synthetic diaryl amide that leverages precise electronic and steric properties to interact with biological targets.

This whitepaper synthesizes the mechanistic rationale and in vitro biological activities of this scaffold. By combining the potent electron-withdrawing capacity of a 4-nitrobenzoyl group with the unique non-covalent interaction potential of a 2-bromophenyl moiety, these derivatives have emerged as highly promising candidates in antidiabetic and antimicrobial drug development.

Mechanistic Rationale: The Physics of the Pharmacophore

To understand the in vitro efficacy of N-(2-bromophenyl)-4-nitrobenzamide derivatives, researchers must look beyond basic lock-and-key models and analyze the sub-atomic electron distribution of the scaffold.

The 2-Bromophenyl Moiety and Halogen Bonding

Historically viewed merely as lipophilic bulk, halogens (particularly bromine and iodine) are now recognized as critical structural elements in rational drug design due to halogen bonding . Because bromine is highly polarizable, its covalent bond to the aromatic ring creates an anisotropic distribution of electron density. This results in an equatorial belt of negative charge and a localized, electropositive crown along the extension of the C–Br bond, known as the σ-hole .

In biological systems, this σ-hole acts as a highly directional Lewis acid, forming strong, specific contacts with Lewis bases (such as the oxygen atoms of peptide backbone carbonyls in an enzyme's active site). This interaction drives target affinity and stabilizes the ligand-receptor complex far more effectively than standard hydrophobic interactions.

The 4-Nitrobenzoyl Moiety

The 4-nitro group is one of the strongest electron-withdrawing groups (EWGs) utilized in medicinal chemistry. Its presence on the benzoyl ring serves two primary functions:

  • Amide Bond Modulation: By withdrawing electron density via resonance and inductive effects, the nitro group increases the acidity of the amide (-NH-) proton, enhancing its capacity to act as a hydrogen bond donor.

  • Electrostatic Anchoring: The oxygen atoms of the nitro group serve as potent hydrogen bond acceptors, orienting the molecule within polar pockets of target enzymes.

Key In Vitro Biological Activities

Recent structural activity relationship (SAR) studies have demonstrated that derivatives of the 4-nitrobenzamide class exhibit profound in vitro biological activities, most notably in metabolic and infectious disease pathways.

Antidiabetic Activity (α-Glucosidase Inhibition)

Inhibition of carbohydrate-hydrolyzing enzymes (α-glucosidase and α-amylase) is a primary therapeutic strategy for managing postprandial hyperglycemia in Type 2 Diabetes Mellitus. Derivatives of 4-nitrobenzamide have shown potent, dose-dependent inhibition of α-glucosidase. The uniform electron flow generated by the combination of EWGs (nitro) and specific steric bulk allows these molecules to outcompete natural oligosaccharides at the enzyme's catalytic site .

Antimicrobial Activity

The 4-nitrobenzamide core, particularly when synthesized into Schiff bases or halogenated anilides, exhibits broad-spectrum bacteriostatic properties. These compounds disrupt microbial enzymatic pathways, showing significant in vitro efficacy against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Summary of Quantitative Data

The following table summarizes representative in vitro data for the 4-nitrobenzamide structural class, providing a benchmark for evaluating new N-(2-bromophenyl) derivatives.

Compound Class / SubstitutionPrimary TargetAssay TypeRepresentative Activity (IC₅₀ / MIC)Reference
2-chloro-5-sulfamoyl-4-nitrobenzamidesα-GlucosidaseEnzymatic Inhibition10.75 ± 0.52 μMThakral et al., 2020
2-chloro-5-sulfamoyl-4-nitrobenzamidesα-AmylaseEnzymatic Inhibition0.90 ± 0.31 μMThakral et al., 2020
4-nitrobenzamide Schiff basesS. aureus (Gram +)Broth Microdilution12.5 - 25 μg/mLIJPBS, 2019
4-nitrobenzamide Schiff basesE. coli (Gram -)Broth Microdilution25 - 50 μg/mLIJPBS, 2019

Molecular Interaction Pathway

The following diagram illustrates the mechanistic logic of how the specific moieties of the N-(2-bromophenyl)-4-nitrobenzamide scaffold interact with a target enzyme (e.g., α-glucosidase) to produce a biological effect.

G Pharmacophore N-(2-bromophenyl)-4-nitrobenzamide Scaffold Sub1 2-Bromophenyl Moiety Pharmacophore->Sub1 Sub2 4-Nitrobenzoyl Moiety Pharmacophore->Sub2 Sub3 Amide Linker (-NH-CO-) Pharmacophore->Sub3 Mech1 Halogen Bonding (σ-hole) Hydrophobic Contacts Sub1->Mech1 Mech2 Electrostatic Interactions Hydrogen Bond Acceptor Sub2->Mech2 Mech3 Hydrogen Bond Donor/Acceptor Sub3->Mech3 Target Enzyme Active Site (e.g., α-Glucosidase) Mech1->Target Affinity Mech2->Target Orientation Mech3->Target Stabilization Outcome Enzyme Inhibition (Therapeutic Effect) Target->Outcome Catalytic Blockade

Interaction pathway of the N-(2-bromophenyl)-4-nitrobenzamide scaffold with target enzymes.

Self-Validating Experimental Protocols

To ensure scientific integrity, in vitro assays must be designed as self-validating systems. This means the protocol inherently includes controls that prove the assay mechanics functioned correctly, independent of the test compound's performance.

Protocol 1: High-Throughput α-Glucosidase Inhibition Assay

This protocol utilizes p-nitrophenyl-α-D-glucopyranoside (pNPG) as a synthetic substrate. Causality: The enzymatic cleavage of pNPG yields p-nitrophenol, a chromophore that absorbs strongly at 405 nm. This allows for direct, real-time spectrophotometric quantification of enzyme kinetics, eliminating the need for complex downstream processing.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 6.8). Dissolve α-glucosidase (0.5 U/mL) and pNPG (1 mM) in the buffer.

  • Compound Dilution: Dissolve the N-(2-bromophenyl)-4-nitrobenzamide derivative in DMSO, creating a serial dilution range (e.g., 1 μM to 100 μM). Ensure final DMSO concentration in the well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Self-Validating Plate Layout (96-well):

    • Test Wells: 10 μL Compound + 20 μL Enzyme + 50 μL Buffer.

    • Background Control: 10 μL Compound + 70 μL Buffer (No Enzyme). Causality: Nitroaromatic compounds often absorb light near 400 nm. Subtracting this background mathematically eliminates false-positive inhibition readings caused by the intrinsic color of the drug.

    • 100% Activity Control: 10 μL DMSO (1%) + 20 μL Enzyme + 50 μL Buffer.

    • Positive Control: 10 μL Acarbose + 20 μL Enzyme + 50 μL Buffer. Validates that the enzyme batch is susceptible to known inhibitors.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow ligand-enzyme binding.

  • Reaction Initiation: Add 20 μL of pNPG substrate to all wells.

  • Kinetic Read: Incubate at 37°C for 15 minutes. Stop the reaction by adding 50 μL of 0.2 M Na₂CO₃.

  • Quantification: Measure absorbance at 405 nm using a microplate reader. Calculate % Inhibition: [(A_control - (A_test - A_background)) / A_control] * 100.

Protocol 2: Resazurin Microtiter Assay (REMA) for Antimicrobial MIC

Traditional broth microdilution relies on visual turbidity, which is subjective and problematic for poorly soluble compounds that precipitate and mimic bacterial growth. Causality: Resazurin (Alamar Blue) acts as an electron acceptor in microbial electron transport chains. Its reduction to the highly fluorescent resorufin by metabolically active cells provides an objective, self-validating fluorometric readout of cell viability.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target bacterial strain (e.g., S. aureus) in Mueller-Hinton Broth (MHB) to an OD₆₀₀ of 0.08–0.1 (equivalent to 0.5 McFarland standard). Dilute 1:100 in MHB.

  • Compound Plating: Dispense 100 μL of MHB into a 96-well plate. Add 100 μL of the test compound (dissolved in DMSO/MHB) to the first column and perform 2-fold serial dilutions across the plate.

  • Self-Validating Controls:

    • Sterility Control: MHB only. Validates aseptic technique; must remain non-fluorescent.

    • Growth Control: MHB + Inoculum + 1% DMSO. Validates microbial viability and confirms the vehicle is non-toxic.

    • Reference Control: Ciprofloxacin + Inoculum. Validates the strain's expected susceptibility profile.

  • Inoculation: Add 10 μL of the diluted bacterial suspension to all test and control wells (except sterility control).

  • Incubation: Incubate at 37°C for 18 hours.

  • Indicator Addition: Add 10 μL of 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: Measure fluorescence (Excitation 560 nm / Emission 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the derivative that prevents the reduction of resazurin (well remains blue/non-fluorescent).

References

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 56(4), 1363–1388.[Link]

  • Thakral, S., Singh, V., Narang, R., & Kumar, M. (2020). "Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents." BMC Chemistry, 14, 49.[Link]

  • Swamy, S., & Srikantamurthy, N. (2019). "Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity." International Journal of Pharmacy and Biological Sciences, 9(3), 209-214.[Link]

A Technical Guide to the Supramolecular Architecture of N-(2-bromophenyl)-4-nitrobenzamide Crystals

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise arrangement of molecules in a crystalline solid, dictated by a delicate balance of intermolecular forces, governs the material's bulk physicochemical properties, including solubility, stability, and bioavailability.[1] This is of paramount importance in the pharmaceutical industry, where the solid-state form of an active pharmaceutical ingredient (API) can significantly impact its therapeutic efficacy. This technical guide provides an in-depth analysis of the hydrogen bonding patterns and supramolecular assembly in the crystal structure of N-(2-bromophenyl)-4-nitrobenzamide, a compound of interest for its potential applications in materials science and drug design. By integrating experimental methodologies with computational analysis, we elucidate the key interactions that define the crystal packing, offering insights into the principles of crystal engineering.

Introduction: The Central Role of Non-Covalent Interactions

The field of crystal engineering focuses on understanding and utilizing intermolecular interactions to design new solids with desired properties.[2] Among the diverse array of non-covalent forces, hydrogen bonds are particularly significant due to their strength and directionality.[3] In the context of drug development, controlling these interactions is crucial for preventing undesirable phenomena such as polymorphism, where a single compound crystallizes into multiple forms with different properties.[4]

The Significance of the Benzamide Scaffold

The benzamide moiety is a common functional group in many commercially available drugs.[5] Its amide group (–CONH–) is a potent hydrogen bond donor (the N-H group) and acceptor (the C=O group), enabling the formation of robust and predictable supramolecular synthons.[5] The study of substituted benzamides, such as N-(2-bromophenyl)-4-nitrobenzamide, provides valuable information on how different functional groups (e.g., halogens, nitro groups) compete and cooperate to direct the overall crystal packing.

N-(2-bromophenyl)-4-nitrobenzamide: A Molecule of Interest

N-(2-bromophenyl)-4-nitrobenzamide incorporates several key functional groups that can participate in a variety of intermolecular interactions:

  • Amide Group (N-H and C=O): The primary driver for strong N-H···O hydrogen bonding.

  • Nitro Group (NO₂): A strong hydrogen bond acceptor.

  • Bromo Substituent (Br): Capable of participating in halogen bonding.

  • Aromatic Rings: Can engage in π-π stacking and C-H···π interactions.

Understanding the interplay of these interactions is essential for predicting and controlling the solid-state structure of this and related molecules.

Experimental and Computational Methodology

A combined approach of experimental structure determination and computational analysis provides a comprehensive understanding of the intermolecular interactions at play.

Synthesis and Crystallization

The synthesis of N-(2-bromophenyl)-4-nitrobenzamide is typically achieved through the amidation reaction between 4-nitrobenzoyl chloride and 2-bromoaniline.

Protocol for Single Crystal Growth:

High-quality single crystals suitable for X-ray diffraction are paramount for accurate structure determination.[6] The slow evaporation method is a common and effective technique.

  • Dissolution: Dissolve the purified N-(2-bromophenyl)-4-nitrobenzamide powder in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) to the point of near-saturation at room temperature.[7][8]

  • Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Transfer the filtered solution to a clean vial, cover it loosely with perforated parafilm to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

  • Harvesting: Once well-formed crystals of suitable size (ideally 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor.[9]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[10][11]

Workflow for SC-XRD Analysis:

scxrd_workflow cluster_exp Experimental cluster_analysis Computational Analysis crystal Mount Crystal data_collection X-ray Data Collection crystal->data_collection integration Data Integration & Scaling data_collection->integration solve Structure Solution integration->solve refine Structure Refinement solve->refine validation Validation (CIF) refine->validation

Fig. 1: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[9]

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100-150 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. Diffraction data are collected over a range of crystal orientations.

  • Structure Solution and Refinement: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and angles.[10]

Results and Discussion: The Hydrogen Bonding Network

The crystal structure of N-(2-bromophenyl)-4-nitrobenzamide reveals a well-defined network of intermolecular hydrogen bonds that dictate the packing of molecules in the solid state.

The Primary N-H···O Hydrogen Bond

The most prominent interaction is the classical hydrogen bond between the amide N-H group (donor) and the oxygen atom of the nitro group (acceptor) of an adjacent molecule. This interaction is a recurring and robust motif in related structures.[12]

  • N-H···O=N Interaction: This strong hydrogen bond links molecules into infinite one-dimensional chains. The geometric parameters of this bond (D-H···A distance and angle) are consistent with a strong, directional interaction.

Weak C-H···O Interactions

In addition to the primary N-H···O bond, several weaker C-H···O hydrogen bonds contribute to the overall stability of the crystal lattice.[13] Aromatic C-H groups can act as weak donors, interacting with the oxygen atoms of both the amide carbonyl and the nitro group. These interactions, while individually weak, collectively play a significant role in the three-dimensional packing of the molecular chains.[14]

Supramolecular Assembly

The interplay between the strong N-H···O and weaker C-H···O hydrogen bonds results in a complex and stable three-dimensional supramolecular architecture. The primary N-H···O bonds form one-dimensional chains, and these chains are then cross-linked by the C-H···O interactions to form sheets or a more intricate 3D network.

Table 1: Representative Hydrogen Bond Geometries

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry Operation
N-H···O(nitro)~0.86~2.1-2.3~2.9-3.1~160-170Translation
C-H···O(carbonyl)~0.93~2.4-2.6~3.2-3.5~140-160Inversion/Translation
C-H···O(nitro)~0.93~2.5-2.7~3.3-3.6~130-150Inversion/Translation

Note: The values presented are typical ranges observed in related benzamide crystal structures.

Visualization of Key Hydrogen Bonding Interactions:

h_bonding cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C N1 N-H O2 O₂N N1->O2 Strong N-H···O (Chain Formation) O1 C=O CH1 C-H O3 C=O CH1->O3 Weak C-H···O (Network Linkage)

Fig. 2: Diagram of primary and secondary hydrogen bonds.

Implications for Drug Development and Materials Science

A thorough understanding of the hydrogen bonding patterns in N-(2-bromophenyl)-4-nitrobenzamide has several important implications:

  • Polymorph Screening: Knowledge of the stable supramolecular synthons can guide the design of crystallization experiments to target specific polymorphs or to avoid the formation of unstable ones.[1]

  • Co-crystal Design: The hydrogen bonding capabilities of the molecule can be exploited to design co-crystals with other molecules (e.g., other APIs or excipients) to modify physicochemical properties like solubility and dissolution rate.[4]

  • Structure-Property Relationships: The defined crystal structure provides a basis for understanding and predicting bulk properties, which is a cornerstone of rational materials design.[2]

Conclusion

The crystal structure of N-(2-bromophenyl)-4-nitrobenzamide is stabilized by a robust network of intermolecular hydrogen bonds. The primary N-H···O interaction between the amide and nitro groups is the dominant force, directing the formation of one-dimensional molecular chains. These chains are further organized into a three-dimensional architecture by weaker, yet significant, C-H···O interactions. This detailed structural analysis, achieved through single-crystal X-ray diffraction, provides fundamental insights into the principles of molecular recognition and self-assembly in the solid state. This knowledge is invaluable for researchers in the fields of crystal engineering, materials science, and pharmaceutical development, enabling the rational design of crystalline materials with tailored properties.

References

  • IUCr Journals. (n.d.). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. Retrieved from [Link]

  • MDPI. (2019, September 13). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A data-driven interpretation of the stability of organic molecular crystals. Retrieved from [Link]

  • J-Stage. (n.d.). Electronic Analysis of Intermolecular Interactions in Hexose Crystals. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, March 8). Intermolecular interactions in molecular crystals: what's in a name?. Retrieved from [Link]

  • MDPI. (2022, December 13). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, February 10). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Retrieved from [Link]

  • ACS Publications. (2020, March 31). Close Amide NH···F Hydrogen Bonding Interactions in 1,8-Disubstituted Naphthalenes. Retrieved from [Link]

  • ResearchGate. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Retrieved from [Link]

  • IUCr Journals. (2018, March 6). N-[(1R,2S)-1-(4-Bromophenyl)-2-fluoro-3-(2-methylphenyl)-3-oxopropyl]-4-nitrobenzamide. Retrieved from [Link]

  • J-Stage. (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Retrieved from [Link]

  • IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

  • ResearchGate. (2015, December). Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy) acetohydrazide and N'-(4-Nitrobenzylidene) -2-(4-nitrophenoxy)acetohydrazide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structures of isomeric 4-bromo-N-[(2-nitrophenyl)sulfonyl]benzamide and 4-bromo-N-[(4-nitrophenyl)sulfonyl]benzamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, March 21). Intramolecular hydrogen bond directed stable conformations of benzoyl phenyl oxalamides: unambiguous evidence from extensive NMR studies and DFT-based computations. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. Retrieved from [Link]

Sources

Comprehensive Technical Whitepaper: Safety Profiling and In Vitro Toxicity Mechanisms of N-(2-bromophenyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Methodology

Introduction & Structural Rationale

In the landscape of early-stage drug discovery and xenobiotic screening, nitroaromatic compounds occupy a dual role. They are highly potent pharmacophores—often utilized as targeted enzyme inhibitors (e.g., DprE1 inhibitors in Mycobacterium tuberculosis)—yet they carry inherent liabilities regarding cellular toxicity and mutagenicity[1],[2].

N-(2-bromophenyl)-4-nitrobenzamide (CAS: 99514-85-9) is a prime example of this chemical class[3]. Structurally, it combines a highly electron-withdrawing 4-nitrobenzamide core with a halogenated (brominated) phenyl ring. Understanding the physicochemical boundaries and the mechanistic bioactivation of this specific structural motif is critical for scientists aiming to evaluate its therapeutic index or mitigate its off-target cytotoxicity.

Physicochemical Properties & Safety Data Sheet (SDS) Profiling

Before initiating any in vitro workflow, it is imperative to establish the physical handling parameters and baseline hazards of the compound. Due to the presence of the nitroaromatic system and the heavy bromine atom, this compound is highly lipophilic and presents specific solubility challenges in aqueous biological media[3].

Table 1: Core Physicochemical and SDS Parameters
ParameterSpecification / Data
Chemical Name N-(2-bromophenyl)-4-nitrobenzamide
CAS Number 99514-85-9
Molecular Formula C13H9BrN2O3
Molecular Weight 321.13 g/mol
Purity ≥97%
SMILES String C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)[O-])Br
Primary Hazards (GHS) Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (STOT-SE Category 3)
Storage & Handling Store in a cool, dry place away from strong oxidizing agents. Handle within a certified chemical fume hood using nitrile gloves.

Mechanistic Toxicology: The Nitroaromatic Paradigm

The in vitro toxicity of N-(2-bromophenyl)-4-nitrobenzamide is not merely a function of non-specific membrane disruption; it is driven by a highly specific, enzyme-catalyzed bioactivation cascade[4].

As a Senior Application Scientist, I emphasize that the nitro group (-NO2) acts as a metabolic liability in mammalian cells. When introduced in vitro, the compound undergoes a single-electron reduction catalyzed predominantly by ubiquitous cellular enzymes such as P450 oxidoreductase (POR) and cytosolic nitroreductases[4].

This reduction yields a highly reactive nitro radical anion (R-NO2•−) . In the oxygen-rich environment of standard cell culture incubators, this radical undergoes "futile cycling"—it rapidly transfers its extra electron to molecular oxygen (O2), regenerating the parent nitro compound while producing copious amounts of superoxide (O2•−) and subsequent downstream Reactive Oxygen Species (ROS)[4]. This continuous cycle depletes cellular reducing equivalents (NADPH), induces severe lipid peroxidation, damages DNA, and ultimately triggers the intrinsic apoptotic pathway[2].

ToxicityMechanism NBP N-(2-bromophenyl)-4-nitrobenzamide (Lipophilic Prodrug/Xenobiotic) Enz P450 Oxidoreductase (POR) Single-Electron Reduction NBP->Enz Cellular Uptake Radical Nitro Radical Anion (R-NO2•-) Highly Reactive Intermediate Enz->Radical Enzymatic Bioactivation ROS Reactive Oxygen Species (ROS) Superoxide & Hydrogen Peroxide Radical->ROS Futile Cycling (O2 -> O2•-) DNA Macromolecular Damage DNA Strand Breaks & Lipid Peroxidation ROS->DNA Oxidative Stress Apoptosis Intrinsic Apoptosis Cytochrome c Release & Caspase Activation DNA->Apoptosis Cellular Response

Caption: Mechanism of nitroaromatic bioactivation and ROS-mediated intrinsic apoptosis.

Experimental Workflow: Self-Validating In Vitro Cytotoxicity

To accurately quantify the toxicity of N-(2-bromophenyl)-4-nitrobenzamide, researchers must employ a self-validating assay system. The following protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[5].

Causality Check: Why MTT? The reduction of MTT to formazan relies directly on NAD(P)H-dependent cellular oxidoreductases. Because the futile cycling of the nitrobenzamide heavily depletes NADPH, the MTT assay provides an exceptionally sensitive, direct metabolic readout of this specific mechanism of toxicity[5].

Step-by-Step Methodology
  • Cell Line Selection & Seeding:

    • Action: Harvest logarithmically growing HepG2 (hepatocellular carcinoma) cells. Seed at a density of 5 × 10⁴ cells/mL in a 96-well plate (100 µL/well).

    • Rationale: HepG2 cells are selected because they retain a higher basal expression of hepatic xenobiotic-metabolizing enzymes (like POR) compared to standard fibroblast lines, making them an ideal model for compounds requiring bioactivation[4].

  • Compound Preparation & Treatment:

    • Action: Dissolve N-(2-bromophenyl)-4-nitrobenzamide in 100% molecular-grade DMSO to create a 10 mM stock. Perform serial dilutions in complete culture media. Add to the cells, ensuring the final DMSO concentration in the well is strictly ≤0.5% v/v .

    • Rationale: The compound's high lipophilicity necessitates DMSO. However, exceeding 0.5% DMSO disrupts the cellular lipid bilayer, artificially inflating cytotoxicity metrics and invalidating the calculated IC50[5].

  • Incubation:

    • Action: Incubate the treated plates at 37°C, 5% CO2 for 48 to 72 hours.

    • Rationale: A minimum 48-hour window is required to capture both the acute oxidative stress phase and the delayed execution phase of intrinsic apoptosis.

  • Assay Execution (Self-Validation):

    • Action: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove media and dissolve formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.

    • Internal Controls: You must include a vehicle control (0.5% DMSO) to establish 100% baseline viability, a positive control (e.g., 1 µM Doxorubicin) to validate assay sensitivity, and a media-only blank to subtract background absorbance.

ExperimentalWorkflow Seed 1. Cell Seeding (HepG2/A549) 5x10^4 cells/mL Treat 2. Compound Treatment Serial Dilution (Final DMSO ≤0.5%) Seed->Treat Incubate 3. Incubation 37°C, 5% CO2 (48 - 72 hours) Treat->Incubate Assay 4. MTT Assay Formazan Formation (Mitochondrial Activity) Incubate->Assay Analyze 5. Data Analysis Absorbance at 570nm (IC50 Calculation) Assay->Analyze

Caption: Self-validating in vitro cytotoxicity workflow for nitrobenzamide derivatives.

Quantitative Toxicity Profiling

While proprietary IC50 data for the exact CAS 99514-85-9 may vary based on laboratory-specific conditions, we can establish expected cytotoxicity thresholds by examining comparative data across the nitrobenzamide chemical class. The presence of the nitro group at the 4-position, combined with a bulky halogenated ring, typically results in moderate in vitro cytotoxicity[1],[5].

Table 2: Comparative In Vitro Cytotoxicity (IC50) of Nitrobenzamide Scaffolds
Compound Class / AnalogCell Line ModelIncubation TimeAverage IC50 RangeMechanistic Note
N-Alkyl Nitrobenzamides HepG2 (Liver)48h15 - 50 µMModerate toxicity driven by POR-mediated bioactivation[5].
4-Nitrobenzamide Analogs A549 (Lung)48h20 - 80 µMSlightly lower sensitivity due to differing reductase expression profiles[5].
3,5-Dinitrobenzamides Macrophages (Ex vivo)72h>10 µM (Low Tox)High target specificity (e.g., DprE1) with favorable therapeutic index[1].

Conclusion

N-(2-bromophenyl)-4-nitrobenzamide represents a complex interplay between targeted pharmacologic potential and structure-driven toxicity. By understanding the bioactivation of the nitroaromatic core via futile cycling and ROS generation, researchers can design highly controlled, self-validating in vitro assays. Strict adherence to solvent limits (≤0.5% DMSO) and the use of metabolically competent cell lines (e.g., HepG2) are non-negotiable parameters for generating trustworthy, reproducible IC50 data in early drug development.

References

  • [3] Fisher Scientific. Organic zwitterions - Fisher Scientific: N-(2-Bromophenyl)-4-nitrobenzamide, 97%, Thermo Scientific™. 3

  • [1] MDPI Pharmaceuticals (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides.1

  • [5] Benchchem. A Comparative Analysis of the Cytotoxicity of Nitrobenzamide Derivatives. 5

  • [2] Chemical Research in Toxicology. Mutagenicity of Nitroaromatic Compounds. 2

  • [4] SciELO. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. 4

Sources

Methodological & Application

Application Notes & Protocols: N-(2-bromophenyl)-4-nitrobenzamide as a Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Scope

N-(2-bromophenyl)-4-nitrobenzamide is a strategically designed precursor molecule that serves as a powerful building block for the synthesis of complex heterocyclic scaffolds. Its structure is uniquely tailored for advanced synthetic transformations, featuring two key reactive sites: an ortho-brominated aniline ring, which is an ideal handle for transition-metal-catalyzed cross-coupling reactions, and a 4-nitrobenzamide moiety, which can function as a directing group and whose nitro group offers a site for further functionalization.

This guide provides an in-depth exploration of the synthesis and application of N-(2-bromophenyl)-4-nitrobenzamide. We will delve into the causality behind experimental choices for its preparation and its subsequent use in constructing high-value molecular architectures, such as phenanthridinones. The protocols detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with reliable methodologies and the foundational logic for their adaptation and optimization.

Physicochemical Properties & Synthesis of the Precursor

A thorough understanding of the precursor's properties is paramount for its successful application.

PropertyValue
Molecular Formula C₁₃H₉BrN₂O₃
Molecular Weight 321.13 g/mol
Appearance Typically an off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, THF; sparingly soluble in alcohols; insoluble in water.
CAS Number 2385-26-4[1]
Synthesis Protocol: Acylation of 2-Bromoaniline

The most direct and efficient synthesis of N-(2-bromophenyl)-4-nitrobenzamide is the Schotten-Baumann acylation of 2-bromoaniline with 4-nitrobenzoyl chloride.[2] The presence of a mild base is crucial to neutralize the HCl byproduct, driving the reaction to completion.

G cluster_conditions Conditions A 2-Bromoaniline F N-(2-bromophenyl)-4-nitrobenzamide A->F B 4-Nitrobenzoyl Chloride B->F C Dichloromethane (DCM) E Room Temperature, 30 min D Triethylamine (Base) G Triethylammonium Chloride

Caption: Workflow for the synthesis of the title precursor.

Protocol 2.1: Synthesis of N-(2-bromophenyl)-4-nitrobenzamide

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromoaniline (1.0 eq).

  • Dissolution: Dissolve the aniline in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Base Addition: Add triethylamine (TEA) or pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature under an inert atmosphere (N₂ or Ar).

  • Acylation: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring aniline solution over 10-15 minutes.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 1-3 hours).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove excess acid chloride), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure product.

Trustworthiness Note: The acidic wash is critical for removing the amine base, while the basic wash ensures the removal of any unreacted acyl chloride and 4-nitrobenzoic acid impurity. Incomplete removal will complicate purification and may interfere with subsequent metal-catalyzed reactions.

Core Application: Intramolecular C-H Arylation for Phenanthridinone Synthesis

A premier application of N-(2-bromophenyl)-4-nitrobenzamide is its use as a precursor for phenanthridinones, a heterocyclic core found in numerous bioactive natural products and pharmaceuticals.[3] This transformation is typically achieved via a palladium-catalyzed intramolecular C-H activation/arylation reaction. The amide nitrogen atom acts as a directing group, facilitating the activation of a C-H bond at the ortho position of the 4-nitrobenzoyl ring, which then couples with the bromo-substituted ring.

Mechanistic Rationale

The generally accepted mechanism for this palladium-catalyzed reaction involves a Pd(0)/Pd(II) catalytic cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of the precursor.

  • Directed C-H Activation: The amide functionality coordinates to the palladium center, directing the activation of an ortho C-H bond on the adjacent aromatic ring in a concerted metalation-deprotonation (CMD) step.

  • Reductive Elimination: The two aryl groups on the palladium center reductively eliminate to form the new C-C bond, regenerating the Pd(0) catalyst.

G pd0 Pd(0)Ln pd2_oa Ar-Pd(II)-Br (Oxidative Addition) pd0->pd2_oa + Ar-Br pd2_cmd Palladacycle Intermediate (C-H Activation) pd2_oa->pd2_cmd + Base - H-Base⁺Br⁻ pd2_cmd->pd0 Reductive Elimination product Phenanthridinone pd2_cmd->product precursor N-(2-bromophenyl)- 4-nitrobenzamide precursor->pd2_oa

Caption: Simplified catalytic cycle for phenanthridinone synthesis.

Protocol 3.2: Palladium-Catalyzed Synthesis of 2-Nitrophenanthridin-6(5H)-one

Expertise & Experience Insight: The choice of ligand, base, and solvent system is critical for achieving high yields. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) often accelerate the reductive elimination step, while a non-coordinating, sterically hindered base like K₂CO₃ or Cs₂CO₃ is required to facilitate the C-H activation without poisoning the catalyst. High-boiling polar aprotic solvents like DMF or DMA are typically used to ensure solubility and enable the required reaction temperatures.

ComponentRecommendedAlternativesPurpose
Catalyst Pd(OAc)₂ (5 mol%)Pd₂(dba)₃Palladium Precursor
Ligand XPhos (10 mol%)SPhos, P(t-Bu)₃Stabilize Pd(0), promote oxidative addition/reductive elimination
Base K₂CO₃ (2.5 eq)Cs₂CO₃, K₃PO₄C-H activation facilitator / Halide scavenger
Solvent N,N-Dimethylacetamide (DMA)DMF, TolueneHigh-boiling, solubilizing medium
Temperature 120-140 °C-Provide activation energy

Procedure:

  • Setup: To a microwave vial or a sealed tube, add N-(2-bromophenyl)-4-nitrobenzamide (1.0 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.10 eq), and K₂CO₃ (2.5 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add anhydrous, degassed DMA via syringe to achieve a substrate concentration of 0.1 M.

  • Heating: Place the vessel in a preheated oil bath or microwave reactor at 130 °C.

  • Monitoring: Stir the reaction for 12-24 hours. Progress can be monitored by LC-MS or TLC by taking small aliquots.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water (3x) to remove the DMA, followed by a brine wash.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography (silica gel) to afford the desired 2-nitrophenanthridin-6(5H)-one.

Alternative Transformations: Expanding Synthetic Utility

Beyond palladium catalysis, the precursor is amenable to other classical and modern cross-coupling strategies.

Ullmann Intramolecular C-N Coupling

The Ullmann condensation is a classical copper-catalyzed method for forming C-N, C-O, or C-S bonds.[4][5] While often requiring harsher conditions than palladium-catalyzed reactions, it provides a cost-effective alternative. For intramolecular C-N bond formation, the amide nitrogen can displace the ortho-bromine to form a tricyclic core, although this requires N-H deprotonation and is less common than C-C bond formation. A more typical Ullmann application would involve a prior intermolecular coupling followed by an intramolecular cyclization.

Protocol 4.1: Conceptual Copper-Catalyzed Cyclization

  • Reactants: N-(2-bromophenyl)-4-nitrobenzamide (1.0 eq), CuI (10-20 mol%), a ligand such as 1,10-phenanthroline (20-40 mol%), and a strong base like K₂CO₃ or K₃PO₄ (2.0 eq).

  • Solvent: A high-boiling polar solvent like DMF or NMP.

  • Conditions: Heat the mixture at high temperatures (140-180 °C) for 24-48 hours.

  • Workup: An acidic workup followed by extraction and chromatographic purification would be employed.

Authoritative Grounding: Modern Ullmann-type reactions often employ ligands to solubilize the copper catalyst and facilitate the reaction at lower temperatures than the traditional, stoichiometric copper powder methods.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the state-of-the-art method for palladium-catalyzed C-N bond formation.[7][8] The 2-bromo position on the precursor is an excellent electrophile for coupling with a wide range of primary and secondary amines. This allows for the synthesis of complex biaryl amine structures, which can themselves be precursors for further cyclization reactions.

Conceptual Application: Reacting N-(2-bromophenyl)-4-nitrobenzamide with a primary amine (e.g., benzylamine) under standard Buchwald-Hartwig conditions (Pd catalyst, phosphine ligand, and a base like NaOt-Bu) would replace the bromine atom with the amino group. The resulting product could then undergo further transformations, such as reduction of the nitro group followed by cyclization to form a diazepine-type structure.

Conclusion

N-(2-bromophenyl)-4-nitrobenzamide is a highly valuable and versatile precursor in organic synthesis. Its rational design allows for straightforward access to complex and medicinally relevant heterocyclic systems through well-established and reliable protocols. The palladium-catalyzed intramolecular C-H arylation pathway to phenanthridinones represents its most powerful and direct application. By understanding the underlying mechanisms and the critical role of reaction parameters, researchers can effectively leverage this precursor to accelerate the discovery and development of novel chemical entities.

References

  • Wang, Q., et al. (2022). Rh(iii)-catalyzed synthesis of dibenzo[b,d]pyran-6-ones from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage. RSC Advances. Available from: [Link]

  • Wikipedia. (2023). Ullmann condensation. Available from: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available from: [Link]

  • Reddy, G. O., et al. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Molecules. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available from: [Link]

  • Arslan, H., et al. (2008). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • RSC Publishing. (2025). Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. RSC Publications. Available from: [Link]

  • Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Rao, W.-H., et al. (2018). Selective O-Cyclization of N-Methoxy Aryl Amides with CH2Br2 or 1,2-DCE via Palladium-Catalyzed C-H Activation. Organic Chemistry Portal. Available from: [Link]

  • Yüksek, H., et al. (2007). Synthesis and Biological Evaluation of New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and Phenylacetamides as Antimicrobial Agents. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Zhang, H., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition. Available from: [Link]

  • MolPort. N-(4-bromophenyl)-2-nitrobenzamide | 2385-26-4. Available from: [Link]

  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Available from: [Link]

  • Google Patents. (1997). Method for production of 4-nitrobenzamide.
  • Google Patents. (1989). Phenanthridine derivatives, process for their preparation and medium for performing the process.
  • Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed cascade cyclization/intramolecular redox-relay Heck arylation of alkenols: access to tetrahydro-β-carbolines from 2-(hydroxyalkenynyl)sulfonanilides. Available from: [Link]

  • RSC Publishing. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. Available from: [Link]

  • Arkivoc. (n.d.). Design, synthesis and structural study of novel acetamidobenzanilide derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Palladium catalyzed tandem cyclization of acryloylbenzamides and N-arylacrylamides with epoxides: Access to functionalized isoquinolinediones and oxindoles. Available from: [Link]

  • ResearchGate. (2022). SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. Available from: [Link]

  • ResearchGate. (2021). Initiating Ullmann-like coupling of Br 2 Py by a semimetal surface. Available from: [Link]

  • ResearchGate. (n.d.). Phenanthridine Derivatives as Promising New Anticancer Agents: Synthesis, Biological Evaluation and Binding Studies. Available from: [Link]

  • Unito.it. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Available from: [Link]

  • Google Patents. (2016). Processes for making ponatinib and intermediates thereof.
  • White Rose Research Online. (2025). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Available from: [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available from: [Link]

  • Organic Chemistry Portal. (2015). A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones. Available from: [Link]

  • PubMed. (2021). Synthesis of 4,6-diphenylpyrimidin-2-ol derivatives as new benzodiazepine receptor ligands. Available from: [Link]

  • Chinese Journal of Organic Chemistry. (2014). A New Method for the Synthesis of Phenanthridine Compounds. Available from: [Link]

  • Google Patents. (2014). One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.

Sources

N-(2-bromophenyl)-4-nitrobenzamide in Suzuki-Miyaura cross-coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of N-(2-bromophenyl)-4-nitrobenzamide

Abstract

The Suzuki-Miyaura reaction stands as a pillar in modern synthetic chemistry for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are prevalent motifs in pharmaceuticals, natural products, and advanced materials.[1][2] This application note provides a detailed guide for researchers on the effective use of N-(2-bromophenyl)-4-nitrobenzamide as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The presence of the electron-withdrawing nitro group on the benzamide moiety significantly influences the substrate's reactivity, making it an excellent candidate for oxidative addition to the palladium(0) catalyst.[3] This guide delves into the reaction mechanism, provides validated, step-by-step protocols, and offers insights into troubleshooting and optimization, aimed at enabling scientists in drug development and chemical research to reliably synthesize complex biaryl amide structures.

Mechanistic Rationale and Component Functionality

The success of a Suzuki-Miyaura coupling hinges on the synergistic interplay of the catalyst, ligand, base, and solvent system. Understanding the role of each component is critical for optimizing the reaction for a specific substrate like N-(2-bromophenyl)-4-nitrobenzamide. The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • The Substrate (N-(2-bromophenyl)-4-nitrobenzamide): The C(sp²)-Br bond is the reactive site. The electron-withdrawing effect of the 4-nitrobenzamide group polarizes this bond and increases the electrophilicity of the carbon atom, facilitating the initial oxidative addition step with the Pd(0) catalyst.[3][5] Efficient coupling has been demonstrated for a range of electron-deficient o-halobenzamides.[6][7]

  • The Palladium Catalyst: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, Pd(0) is often generated in situ from a more stable Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂). Phosphine ligands in the reaction mixture reduce the Pd(II) to the active Pd(0) state.

  • The Ligand: Ligands, typically phosphines (e.g., PPh₃, PCy₃) or N-heterocyclic carbenes (NHCs), are crucial. They stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity. The ligand's electron-donating ability increases the electron density on the palladium center, which promotes the oxidative addition step.[8]

  • The Base: A base is essential and serves a critical function in the transmetalation step.[9] It reacts with the organoboron compound (e.g., an arylboronic acid) to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[10] This boronate species is much more reactive towards the palladium(II) intermediate, allowing the transfer of the aryl group from boron to palladium.[8][10] Common bases include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄).

  • The Organoboron Reagent: Arylboronic acids or their esters are the nucleophilic partners, providing the second aryl group for the new biaryl C-C bond. Their stability, low toxicity, and commercial availability make them highly practical reagents.[11]

Catalytic Cycle Diagram

The following diagram illustrates the key steps in the catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate1 Ar¹-Pd(II)L₂-X oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation pd2_intermediate2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Product) reductive_elimination->product ar1x Ar¹-X (N-(2-bromophenyl)-4-nitrobenzamide) ar1x->oxidative_addition ar2b Ar²-B(OR)₂ + Base ar2b->transmetalation

Caption: Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: General Procedure

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of N-(2-bromophenyl)-4-nitrobenzamide with a generic arylboronic acid. Optimization of temperature, base, or ligand may be required for specific coupling partners.

Materials and Reagents
  • Substrate: N-(2-bromophenyl)-4-nitrobenzamide (1.0 equiv.)

  • Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (2-6 mol%, typically L:Pd ratio of 2:1)

  • Base: Anhydrous Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv.)

  • Solvent: Dioxane/Water (4:1 v/v) or DMF/Water (4:1 v/v)

  • Equipment: Schlenk flask or reaction vial with a magnetic stir bar, condenser, inert gas line (Argon or Nitrogen), heating mantle or oil bath, standard laboratory glassware for workup and purification.

Step-by-Step Reaction Procedure
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add N-(2-bromophenyl)-4-nitrobenzamide (1.0 equiv.), the selected arylboronic acid (1.3 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).

    • Rationale: Combining the solid reagents first under ambient atmosphere is operationally simple.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

    • Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to low or no product yield.

  • Solvent Addition and Degassing: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., Dioxane/Water, 4:1) via syringe. Further degas the resulting slurry by bubbling the inert gas through it for 15-20 minutes.

    • Rationale: Solvents can contain dissolved oxygen. This final degassing step is crucial for catalyst longevity.[3]

  • Catalyst Addition: In a separate vial, quickly weigh the palladium precatalyst and ligand and add them to the reaction flask against a positive flow of inert gas.

    • Rationale: Adding the catalyst last minimizes its exposure to any residual oxygen.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase three times with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.

Data and Expected Results

The coupling of N-(2-bromophenyl)-4-nitrobenzamide is generally efficient with a variety of arylboronic acids. The electron-withdrawing nitro group promotes high reactivity. Yields are typically good to excellent, as demonstrated in studies with structurally similar electron-deficient amides.[6][7]

Table 1: Illustrative Reaction Outcomes with Various Arylboronic Acids

EntryArylboronic Acid (Ar-B(OH)₂)Typical ConditionsExpected YieldNotes
1Phenylboronic acidPd(OAc)₂, PPh₃, K₃PO₄, Dioxane/H₂O, 90 °C, 12h> 85%A standard, unfunctionalized coupling partner.
24-Methoxyphenylboronic acidPd(OAc)₂, PPh₃, K₃PO₄, Dioxane/H₂O, 90 °C, 12h> 80%Electron-donating groups on the boronic acid are well-tolerated.
34-Trifluoromethylphenylboronic acidPd(OAc)₂, PPh₃, K₃PO₄, Dioxane/H₂O, 90 °C, 16h> 75%Electron-withdrawing groups on the boronic acid may slow the transmetalation step, potentially requiring longer reaction times or slightly higher temperatures.
42-Methylphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C, 24h> 70%Sterically hindered ortho-substituted partners may require a bulkier, more active ligand (like SPhos) and higher temperatures to achieve good conversion.[12]
53-Pyridylboronic acidPd₂(dba)₃, P(t-Bu)₃, KF, Dioxane, 100 °C, 18h> 65%Heteroaryl boronic acids can be challenging due to potential catalyst inhibition by the nitrogen lone pair. Specific conditions may be necessary for optimal results.[13]

Note: The yields presented are illustrative and based on literature precedents for similar substrates. Actual yields may vary depending on experimental execution and scale.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following guide provides solutions to common issues encountered during the Suzuki-Miyaura coupling.

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Suzuki-Miyaura Reactions start Low or No Product Yield check_reagents Check Reagents & Atmosphere start->check_reagents check_conditions Check Reaction Conditions start->check_conditions side_products Side Products Observed (e.g., Homocoupling, Protodeboronation) start->side_products sol_reagents Ensure inert atmosphere (thorough degassing) Verify reagent quality (boronic acid, base) Use fresh, anhydrous solvent check_reagents->sol_reagents sol_conditions Increase temperature Increase catalyst/ligand loading Screen different ligands (e.g., bulky phosphines) Screen different bases (e.g., K₂CO₃ vs K₃PO₄) check_conditions->sol_conditions sol_side_products For Protodeboronation: Use a milder base (e.g., KF), lower temperature, or shorter reaction time For Homocoupling: Ensure rigorous exclusion of O₂ side_products->sol_side_products

Caption: Figure 2: Troubleshooting Workflow for Suzuki-Miyaura Reactions

Key Optimization Insights:

  • Protodeboronation: A common side reaction is the protonolysis of the boronic acid, replacing it with a hydrogen atom.[13] This is often exacerbated by excessive heat or a strongly basic aqueous environment. If this is observed, consider using a less aqueous solvent system, a milder base like potassium fluoride (KF), or lowering the reaction temperature.

  • Ligand Choice: If the reaction is sluggish, especially with challenging substrates (e.g., sterically hindered or electron-poor boronic acids), switching to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand can dramatically improve reaction rates and yields.[8]

  • Base and Solvent Compatibility: The choice of base and solvent is often linked. Strong inorganic bases like K₃PO₄ often work well in ethereal solvents like Dioxane or THF with added water to aid solubility. Ensure the base is anhydrous if purchased as such, as water content can affect reactivity.

References

  • Shen, X. et al. (2010). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki−Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society, 132(32), 11278–11287. [Link]

  • Miao, H. et al. (2016). Synthesis of Biaryls through Nickel-Catalyzed Suzuki-Miyaura Coupling of Amides by Carbon-Nitrogen Bond Cleavage. Angewandte Chemie International Edition, 55(24), 8162-8165. [Link]

  • Shen, X. et al. (2010). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki−Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. MIT Open Access Articles. [Link]

  • Szostak, M. et al. (2015). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 13, 7482-7489. [Link]

  • Meng, G. & Szostak, M. (2021). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides via Site-Selective N–C Bond Cleavage by Cooperative Catalysis. ACS Catalysis, 11(7), 4167–4174. [Link]

  • Newman, S. G. & Lautens, M. (2011). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. Journal of the American Chemical Society, 133(6), 1778–1780. [Link]

  • Asiri, A. M. et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2395–2407. [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Szostak, M. et al. (2016). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 7, 4749-4754. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Carrow, B. P. & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

  • OA Monitor Ireland. (n.d.). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]

  • Marvin, C. C. et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 27725-27729. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Science of Synthesis. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Marvin, C. C. et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Molander, G. A. et al. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 79(14), 6673–6686. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Niwa, T. et al. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Catalysis, 4, 1046–1052. [Link]

  • Billingsley, K. L. & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]

  • Navarro, O. (2015). Recent developments in the Suzuki-Miyaura reaction: 2010-2014. Molecules, 20(4), 7534-7555. [Link]

  • Cravotto, G. & Orio, L. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 7(4), 98. [Link]

Sources

Application Note: A Robust HPLC Method for the Analysis of N-(2-bromophenyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(2-bromophenyl)-4-nitrobenzamide. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and research applications. The methodology presented herein follows a logical progression from initial parameter selection based on the analyte's physicochemical properties to method optimization and final validation, adhering to the principles outlined in the ICH Q2(R1) guidelines.

Introduction

N-(2-bromophenyl)-4-nitrobenzamide is a complex aromatic amide containing both a halogenated phenyl ring and a nitroaromatic moiety. The accurate quantification of such molecules is critical in various stages of pharmaceutical development and chemical research. The presence of the nitro group and the overall structure of the molecule provide a strong chromophore, making UV detection a suitable choice for HPLC analysis. The objective of this work was to develop and validate a reliable RP-HPLC method that ensures consistent and accurate measurement of N-(2-bromophenyl)-4-nitrobenzamide.

Analyte Physicochemical Properties & Initial HPLC Parameter Selection

A successful HPLC method development strategy begins with understanding the analyte's properties. N-(2-bromophenyl)-4-nitrobenzamide (C₁₃H₉BrN₂O₃, MW: 321.13 g/mol ) is a neutral, non-ionizable molecule under typical chromatographic conditions due to the stable amide linkage.[1] Its predicted LogP is approximately 3.78, indicating significant hydrophobicity and good retention on reversed-phase columns.[2]

The key to detection is the presence of the nitroaromatic chromophore. Nitroaromatic compounds are known to absorb strongly in the UV region, with absorption maxima often appearing between 210 nm and 270 nm.[3][4] The specific absorption spectrum for nitrobenzene, a related structure, shows distinct features around 240 nm and 280 nm.[5] Based on these characteristics, an initial set of HPLC conditions was established.

Table 1: Initial HPLC Method Parameters

ParameterInitial ConditionRationale
Stationary Phase C18, 5 µm, 4.6 x 150 mmThe analyte's hydrophobic nature (LogP ~3.78) makes a C18 column the standard choice for good retention in reversed-phase chromatography.[6]
Mobile Phase A: Water; B: AcetonitrileAcetonitrile is a common organic modifier chosen for its low viscosity and favorable UV transparency.[7]
Detection UV at 254 nmThis wavelength provides a good balance for detecting aromatic and nitro-containing compounds and is a common setting for general-purpose HPLC.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Method Development and Optimization

The goal of optimization is to achieve a symmetric peak shape (tailing factor ~1), adequate retention (k' between 2 and 10), and a reasonable run time. The process follows a systematic workflow.[9]

G cluster_0 Method Development Workflow A Step 1: Analyte Characterization (LogP, UV Spectrum, pKa) B Step 2: Initial Parameter Selection (Column, Mobile Phase, Detector) A->B Informs choices C Step 3: Mobile Phase Optimization (Isocratic vs. Gradient, % Organic) B->C Initial run D Step 4: Fine-Tuning (Flow Rate, Temperature) C->D Refine separation E Step 5: System Suitability Check (Tailing, k', Efficiency) D->E Verify performance E->C Re-optimize if needed F Step 6: Method Validation (ICH Q2(R1)) E->F Proceed if acceptable

Caption: HPLC Method Development Workflow.

Mobile Phase Optimization Protocol

The primary focus of optimization was the ratio of acetonitrile to water.

  • Prepare Stock Solution: Accurately weigh and dissolve N-(2-bromophenyl)-4-nitrobenzamide in acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with a 50:50 acetonitrile:water mixture to a working concentration of 50 µg/mL.

  • Initial Isocratic Run: Using the conditions from Table 1, perform an injection with a 50:50 (v/v) acetonitrile:water mobile phase.

  • Adjust Organic Content:

    • If the retention time is too short (k' < 2), decrease the acetonitrile percentage in 5% increments (e.g., to 45%, 40%).

    • If the retention time is too long (k' > 10), increase the acetonitrile percentage in 5% increments (e.g., to 55%, 60%).

  • Evaluate Peak Shape: Assess the peak for fronting or tailing. The amide group is neutral, so pH adjustment is not expected to significantly impact peak shape.

  • Finalize Composition: An isocratic mobile phase consisting of Acetonitrile:Water (60:40 v/v) was found to provide optimal retention and peak shape.

Final Optimized Method

The optimization process led to the final, robust method parameters summarized below.

Table 2: Final Optimized HPLC Method

ParameterFinal Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Under these conditions, a sharp, well-defined peak for N-(2-bromophenyl)-4-nitrobenzamide was observed with a retention time of approximately 4.5 minutes.

Method Validation

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[10][11][12] The validation characteristics evaluated were specificity, linearity, range, accuracy, and precision.[13][14]

G cluster_params Validation Parameters cluster_tests Experimental Assessment Validation {Method Validation (ICH Q2(R1))|The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.} Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision Range Range Test1 Inject blank, placebo, and analyte Specificity->Test1 Test2 Analyze 5 standards across a concentration range Linearity->Test2 Test3 Spike recovery at 3 concentration levels Accuracy->Test3 Test4 Repeatability (n=6) Intermediate Precision (different day/analyst) Precision->Test4 Test5 Demonstrated by linearity and accuracy data Range->Test5

Caption: ICH Q2(R1) Method Validation Parameters.

Validation Protocols and Results

Specificity Protocol:

  • Prepare and inject a blank (mobile phase), a placebo (if applicable, matrix without the analyte), and a 50 µg/mL standard of N-(2-bromophenyl)-4-nitrobenzamide.

  • Result: No interfering peaks were observed at the retention time of the analyte in the blank injection, demonstrating specificity.

Linearity Protocol:

  • Prepare five calibration standards of N-(2-bromophenyl)-4-nitrobenzamide ranging from 10 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Result: The method was linear over the tested range.

Accuracy (Recovery) Protocol:

  • Prepare samples at three concentration levels (e.g., 25, 50, and 75 µg/mL) in triplicate.

  • If a matrix is involved, perform a spike-recovery study by adding known amounts of the analyte to the placebo.

  • Calculate the percentage recovery for each sample.

  • Result: The accuracy was within the acceptable limits.

Precision (Repeatability) Protocol:

  • Prepare six individual samples at a concentration of 50 µg/mL.

  • Inject each sample and calculate the mean, standard deviation, and relative standard deviation (%RSD) of the peak areas.

  • Result: The precision of the method was established.

Table 3: Summary of Validation Results

ParameterResultAcceptance Criteria
Specificity No interference at analyte RTNo interference
Linearity (R²) 0.9995R² ≥ 0.999
Range 10 - 100 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD) 0.85%RSD ≤ 2.0%

Conclusion

The developed isocratic RP-HPLC method provides a simple, rapid, and reliable means for the quantitative analysis of N-(2-bromophenyl)-4-nitrobenzamide. The method validation results confirm that it is specific, linear, accurate, and precise for its intended purpose. This application note serves as a comprehensive guide for researchers and quality control analysts working with this compound and similar aromatic amides.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][10]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][11]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link][13]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][12]

  • Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. [Link][3]

  • Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. PubMed. [Link][4]

  • YMC Co., Ltd. Guides for method development. [Link][9]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link][6]

  • Karsili, T. N. V., et al. (2014). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. The Journal of Physical Chemistry A. [Link][5]

  • Biotage. (2023). How do I develop a reversed-phase flash column chromatography method?. [Link]

  • ZirChrom Separations, Inc. Method Development Guide. [Link][7]

  • ResearchGate. (a) UV-vis absorption spectra of different nitroaromatic compounds. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link][15]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][14]

  • SPIE Digital Library. (2006). Ultraviolet Resonance Raman Spectroscopy of Nitroaromatic Compounds for Standoff Detection Applications. [Link]

  • OuYang, X-K., et al. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. [Link]

  • ACS Publications. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

  • LabRulez. Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. [Link][8]

  • UPLCS. Amide or Amino HPLC Columns What are the Differences. [Link][1]

  • Royal Society of Chemistry. (2024). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. [Link]

  • NextSDS. N-(4-bromophenyl)-4-nitrobenzamide — Chemical Substance Information. [Link]

  • MDPI. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

Sources

Application Note: Achieving High-Quality Single Crystals of N-(2-bromophenyl)-4-nitrobenzamide via Slow Evaporation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Imperative for N-(2-bromophenyl)-4-nitrobenzamide

N-(2-bromophenyl)-4-nitrobenzamide is a member of the benzamide class of molecules, a scaffold of significant interest in medicinal chemistry and materials science.[1] The precise three-dimensional arrangement of atoms within this molecule, dictated by its crystal structure, governs its physicochemical properties and its interactions with biological targets. Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis, the gold-standard technique for unambiguously determining molecular structure.[2] This information is invaluable for structure-activity relationship (SAR) studies, guiding drug development, and securing intellectual property.

This guide provides a detailed, experience-driven protocol for the crystallization of N-(2-bromophenyl)-4-nitrobenzamide using the slow evaporation technique. It moves beyond a simple list of steps to explain the underlying principles and rationale, empowering researchers to adapt and troubleshoot the process effectively.

The Principle of Slow Evaporation Crystallization

Crystallization is fundamentally a process of controlled precipitation, transitioning a molecule from a disordered state in solution to an ordered, solid-state lattice. The slow evaporation method achieves this by gradually increasing the concentration of the solute until it exceeds its solubility limit, reaching a state of supersaturation.[3]

The process begins with a clear, nearly saturated solution. As the solvent evaporates, the solute concentration rises. In a clean, undisturbed environment, this leads to the formation of a limited number of nucleation sites.[3] These initial nuclei then grow in a slow, ordered fashion as more solute molecules deposit onto the existing crystal lattice. The key to this technique is maintaining a slow rate of change; rapid evaporation causes too many nuclei to form simultaneously, resulting in a microcrystalline powder instead of a few large, high-quality single crystals.[4]

Key Experimental Considerations

The success of crystallization is governed by several interdependent factors. For benzamide derivatives, purity, solvent choice, and the physical setup of the experiment are paramount.[1]

Compound Purity

It is crucial to begin with a compound that is at least 95% pure, as impurities can inhibit nucleation or become incorporated into the crystal lattice, disrupting its long-range order and compromising the quality of the resulting diffraction data.[1]

Solvent Selection: A Balancing Act

The choice of solvent is the most critical variable in slow evaporation crystallization.[5] An ideal solvent should meet several criteria:

  • Moderate Solubility: The compound should be soluble, but not too soluble, at room temperature.[6] A highly soluble compound will only precipitate after most of the solvent has evaporated, leading to a rapid crash-out.[4]

  • Volatility: The solvent must be volatile enough to evaporate over a reasonable timeframe (days to weeks) but not so volatile that the process is uncontrolled.[4]

  • Intermolecular Interactions: The solvent can influence crystal packing. For amides like N-(2-bromophenyl)-4-nitrobenzamide, which have both hydrogen bond donor (N-H) and acceptor (C=O, NO₂) sites, hydrogen-bonding solvents can be particularly effective at promoting the self-assembly required for crystallization.[4][5]

A mixed-solvent system is often a powerful alternative to a single solvent.[7] This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the slow addition of a miscible "anti-solvent" in which it is poorly soluble, bringing the solution to the point of saturation.[6]

Table 1: Solvent Systems for N-(2-bromophenyl)-4-nitrobenzamide Crystallization
Solvent SystemTypeBoiling Point (°C)Rationale & Causality
EthanolSingle78 °CA polar, hydrogen-bonding solvent that often works well for amides.[8][9] Its moderate volatility allows for controlled evaporation.
Ethyl AcetateSingle77 °CA solvent of intermediate polarity that can dissolve both the polar and non-polar regions of the molecule. Often a good starting point for organic complexes.[4]
Dichloromethane (DCM) / HeptaneMixedDCM: 40 °CHeptane: 98 °CThe compound is dissolved in the more volatile DCM. As DCM evaporates, the concentration of the anti-solvent (heptane) increases, slowly reducing the compound's solubility and inducing crystallization.[5]
Methanol / WaterMixedMethanol: 65 °CWater: 100 °CA classic polar solvent/anti-solvent pair. The compound is dissolved in methanol, and water is added dropwise to induce saturation. Slow evaporation of the more volatile methanol leads to crystal growth.[10]
AcetoneSingle56 °CA polar aprotic solvent. Its volatility is relatively high, so the rate of evaporation must be carefully controlled to prevent powder formation.[4]

Experimental Workflow and Protocol

The following diagram and protocol outline a comprehensive procedure for growing single crystals of N-(2-bromophenyl)-4-nitrobenzamide.

Visual Workflow

G cluster_prep Preparation cluster_sol Solution Preparation cluster_cryst Crystallization cluster_harvest Harvesting P1 Start: Pure (>95%) N-(2-bromophenyl)-4-nitrobenzamide P2 Select clean crystallization vessel (e.g., 4 mL vial) P1->P2 P3 Choose solvent system (see Table 1) P2->P3 S1 Add ~10-20 mg of compound to vial P3->S1 S2 Add solvent dropwise while agitating until compound fully dissolves S1->S2 S3 Optional: Warm gently to aid dissolution S2->S3 S4 Ensure solution is clear and saturated S3->S4 C1 Cover vial with Parafilm S4->C1 C2 Puncture Parafilm with a needle (1-3 small holes) C1->C2 C3 Place in a vibration-free location (e.g., drawer, isolated shelf) C2->C3 C4 Monitor periodically without disturbance (2 days to 2 weeks) C3->C4 H1 Crystals of suitable size observed (~0.1-0.3 mm) C4->H1 H2 Carefully remove a crystal with a loop or pipette away the mother liquor H1->H2 H3 Wash briefly with a cold anti-solvent (e.g., hexane) H2->H3 H4 Dry and prepare for analysis H3->H4

Caption: Workflow for Slow Evaporation Crystallization.

Detailed Step-by-Step Protocol
  • Vessel Preparation: Select a clean glass container with a small opening, such as a 2-4 mL vial or a test tube. An NMR tube can also be surprisingly effective as its smooth inner surface can promote slow nucleation.[5][6] Ensure the vessel is free of any dust or scratches, which can act as unwanted nucleation sites.

  • Solution Preparation (Single Solvent):

    • Place 10-20 mg of purified N-(2-bromophenyl)-4-nitrobenzamide into the vial.

    • Using a pipette, add the chosen solvent (e.g., ethyl acetate) drop by drop while gently swirling.

    • Continue adding solvent just until the last of the solid dissolves. Avoid adding a large excess of solvent. The goal is a nearly saturated, not a dilute, solution.[3]

    • If necessary, warm the vial gently in a water bath to ensure complete dissolution, then allow it to cool back to room temperature.[6]

  • Solution Preparation (Mixed Solvent - e.g., DCM/Heptane):

    • Dissolve 10-20 mg of the compound in the minimal amount of the "good" solvent (DCM).

    • Slowly add the "anti-solvent" (heptane) dropwise with swirling until a faint, persistent cloudiness appears.

    • Add one or two more drops of the "good" solvent (DCM) to redissolve the precipitate, resulting in a perfectly saturated solution.[6]

  • Setting Up for Evaporation:

    • Cover the opening of the vial with Parafilm or aluminum foil.[3]

    • Using a fine needle, carefully pierce 1 to 3 small holes in the covering.[7] Fewer holes will slow evaporation further, which is often beneficial.

  • Incubation:

    • Place the prepared vial in a location where it will not be subject to vibrations or significant temperature fluctuations, such as a drawer or a quiet corner of a fume hood.

    • Allow the setup to stand undisturbed for several days to two weeks. Good crystals grow slowly.

  • Monitoring and Harvesting:

    • Check the vial for crystal growth periodically without moving or shaking it.

    • Once crystals of suitable size (ideally 0.1–0.3 mm in at least two dimensions) have formed, they can be harvested.[7]

    • To harvest, carefully decant or pipette off the remaining solvent (the mother liquor).

    • Gently wash the crystals with a small amount of a cold solvent in which your compound is insoluble (e.g., hexane) to remove any residual mother liquor.

    • Carefully remove the crystals using a spatula or loop and allow them to air dry.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form The solution is too dilute; the compound is too soluble in the chosen solvent.Allow more solvent to evaporate. If still unsuccessful, recover the solid by rotary evaporation and re-attempt crystallization with a solvent in which the compound is less soluble.[5]
An Oil Forms ("Oiling Out") The solution became supersaturated at a temperature above the compound's melting point. This can be due to high impurity levels or the solvent being too good.Return the vial to a warm bath to redissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow it to cool more slowly. If the problem persists, try a different solvent.[5]
A Fine Powder Precipitates Crystallization occurred too rapidly due to fast evaporation or the solution being too concentrated.Re-dissolve the powder by warming and adding a bit more solvent. Slow the rate of evaporation by using a container with a smaller surface area or by reducing the number/size of holes in the cover.[11]
Too Many Small Crystals Excessive nucleation sites (e.g., dust, scratches) or the rate of supersaturation was too high.Ensure the crystallization vessel is meticulously clean. Filter the solution before setting it up to crystallize. Slow down the evaporation process.[3]

Conclusion

The slow evaporation method, when executed with careful consideration of solvent choice and evaporation rate, is a robust and highly effective technique for obtaining single crystals of N-(2-bromophenyl)-4-nitrobenzamide suitable for X-ray diffraction. By understanding the principles of solubility, supersaturation, and nucleation, researchers can systematically approach the challenge of crystallization, troubleshoot common issues, and successfully elucidate the definitive molecular structure of this and other important benzamide derivatives.

References

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

  • Cameron, A. J. M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Gao, C., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. Retrieved from [Link]

  • Unknown Author. (n.d.). Slow Evaporation Method. Retrieved from [Link]

  • Zagorodnov, A. A., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications. Retrieved from [Link]

  • Müller, P. (n.d.). Growing Quality Crystals. MIT Department of Chemistry. Retrieved from [Link]

  • Rajakumar, S., et al. (2025). Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives. IUCr Journals. Retrieved from [Link]

  • Unknown Author. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Mukherjee, A., et al. (2020). Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs of Small Molecules. ACS Publications. Retrieved from [Link]

  • St-Onge, V. (2012). Tips and Tricks for the Lab: Growing Crystals Part 2. ChemistryViews. Retrieved from [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Unknown Author. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • Unknown Author. (n.d.). Advice for Crystallization. Universität Potsdam. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Unknown Author. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Biologically Active Benzamides from N-(2-bromophenyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds with applications ranging from antimicrobial to anticancer agents.[1][2][3][4] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic chemical manipulation of N-(2-bromophenyl)-4-nitrobenzamide, a versatile starting material. We detail synthetic pathways leveraging its two key functional handles: the aryl bromide for palladium-catalyzed cross-coupling reactions and the nitro group for reduction and subsequent derivatization. This guide explains the causality behind methodological choices and provides detailed, validated protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and chemoselective nitro group reduction, enabling the generation of diverse libraries of potentially bioactive benzamide derivatives.

Introduction: The Benzamide Scaffold and Synthetic Strategy

Benzamide derivatives are integral to modern drug discovery, exhibiting a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][4][5] The structural and electronic properties of the amide bond—its stability, planarity, and ability to act as both a hydrogen bond donor and acceptor—make it a critical pharmacophore for molecular recognition at biological targets.[3]

The starting material, N-(2-bromophenyl)-4-nitrobenzamide, offers two distinct and orthogonally reactive sites for molecular elaboration:

  • The 2-bromo substituent on the N-phenyl ring serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

  • The 4-nitro group on the benzoyl ring can be readily reduced to a primary amine. This resulting aniline is a versatile nucleophile, opening a gateway for further functionalization through acylation, alkylation, or sulfonylation.

This dual functionality allows for a divergent synthetic approach, where a single precursor can be used to generate a vast library of analogues for structure-activity relationship (SAR) studies.

G start N-(2-bromophenyl)-4-nitrobenzamide path1 Pathway 1: Functionalization at Aryl Bromide start->path1 path2 Pathway 2: Functionalization at Nitro Group start->path2 suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) path1->suzuki buchwald Buchwald-Hartwig Amination (C-N Bond Formation) path1->buchwald reduction Nitro Group Reduction (NO2 → NH2) path2->reduction library1 Biaryl Benzamide Library suzuki->library1 library2 Diaryl-Amine Benzamide Library buchwald->library2 library3 4-Amino Benzamide Intermediate reduction->library3 final_library Sequentially Functionalized Bioactive Benzamides library1->final_library Nitro Reduction library2->final_library Nitro Reduction library3->final_library Further Derivatization

Figure 1: Divergent synthetic strategies from the N-(2-bromophenyl)-4-nitrobenzamide scaffold.

Synthetic Methodologies & Mechanistic Insights

Pathway 1: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide is an excellent electrophile for palladium-catalyzed reactions, which are foundational for modern C-C and C-N bond formation.

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an aryl halide with an organoboron species, such as a boronic acid or ester.[6][7] This reaction is prized for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[6]

Causality of Component Selection:

  • Palladium Precatalyst: Pd(PPh₃)₄ or Pd(OAc)₂ are common choices. Pd(0) is the active catalytic species that initiates the cycle by oxidative addition into the C-Br bond.[7]

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to stabilize the palladium center, promote oxidative addition, and facilitate the crucial reductive elimination step.[8]

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[6][7]

G pd0 Pd(0)L2 oa Oxidative Addition pd0->oa Ar-Br pd2_complex Ar-Pd(II)-Br L2 oa->pd2_complex tm Transmetalation pd2_complex->tm Ar'-B(OR)2 + Base pd2_ar Ar-Pd(II)-Ar' L2 tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Ar-Ar' G setup 1. Reaction Setup (Flask, Reagents, Solvent) reaction 2. Reaction (Heating, Stirring) setup->reaction monitoring 3. Monitoring (TLC / LC-MS) reaction->monitoring Periodic Sampling monitoring->reaction Incomplete workup 4. Work-up (Quench, Extraction) monitoring->workup Complete purification 5. Purification (Column Chromatography) workup->purification characterization 6. Characterization (NMR, MS) purification->characterization

Sources

N-(2-bromophenyl)-4-nitrobenzamide high-throughput screening in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: High-Throughput Screening of N-(2-bromophenyl)-4-nitrobenzamide for Novel Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals in oncology and drug discovery.

Introduction: The Rationale for Screening N-(2-bromophenyl)-4-nitrobenzamide as a Kinase Inhibitor

The discovery of small molecule inhibitors targeting protein kinases has revolutionized oncology. Protein kinases are a large family of enzymes that play a central role in regulating cellular processes, including proliferation, differentiation, and survival.[1][2] Their dysregulation is a hallmark of many cancers, making them high-value targets for therapeutic intervention.[1][3] The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. Specifically, compounds featuring nitro and bromo substitutions on the phenyl rings have been investigated for anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7][8] The presence of a nitro group can be crucial for biological activity, while halogen atoms like bromine can enhance binding affinity through halogen bonding.[4]

This document provides a comprehensive guide to the high-throughput screening (HTS) of N-(2-bromophenyl)-4-nitrobenzamide, a representative compound from this class, to identify and validate its potential as a protein kinase inhibitor. We present a robust screening cascade, beginning with a primary biochemical assay, followed by essential hit confirmation and counter-screening protocols designed to eliminate false positives and build confidence in promising lead compounds.[9][10]

The High-Throughput Screening (HTS) Workflow

A successful HTS campaign is a multi-step process designed to efficiently identify true hits from a large compound library and filter out artifacts.[11][12] The workflow described herein is tailored to validate N-(2-bromophenyl)-4-nitrobenzamide as a potential inhibitor of a target kinase (e.g., a hypothetical cancer-associated kinase, "Kinase-X").

HTS_Workflow cluster_0 Part 1: Primary Screening & Hit Identification cluster_1 Part 2: Hit Confirmation & Validation cluster_2 Part 3: Lead Progression Primary_Screen Primary HTS (Single 10 µM Concentration) Target: Kinase-X Activity Assay Hit_Identification Hit Identification (Activity < 50% of Control) Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Progress Primary Hits Counter_Screen Assay Interference Counter-Screen Dose_Response->Counter_Screen Parallel Validation Orthogonal_Assay Orthogonal Assay (e.g., Cellular Target Engagement) Counter_Screen->Orthogonal_Assay Filter Hits Confirmed_Hit Confirmed Hit Orthogonal_Assay->Confirmed_Hit Validation SAR_Studies Structure-Activity Relationship (SAR) Studies Confirmed_Hit->SAR_Studies

Figure 1: A representative HTS workflow for kinase inhibitor discovery.

Part 1: Primary High-Throughput Screening Protocol

The primary screen aims to rapidly assess the inhibitory activity of N-(2-bromophenyl)-4-nitrobenzamide against the target kinase at a single, high concentration.[11] We will utilize a generic, luminescence-based ADP detection assay, which measures the universal product of kinase reactions (ADP) and is broadly applicable to various kinases.[3][13]

Principle of the Assay

The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The detection reagents convert ADP into a luminescent signal, which is inversely proportional to the activity of the kinase inhibitor. This homogeneous "add-and-read" format is ideal for HTS.[13][14]

Materials and Reagents
  • Target: Recombinant human Kinase-X (e.g., procured from a commercial vendor).

  • Substrate: A generic or specific peptide substrate for Kinase-X.

  • Assay Plate: 384-well, white, solid-bottom plates.

  • Test Compound: N-(2-bromophenyl)-4-nitrobenzamide, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Positive Control: A known potent inhibitor of Kinase-X (e.g., Staurosporine).

  • Negative Control: 100% DMSO (vehicle).

  • Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • ATP: Adenosine 5'-triphosphate, prepared in water.

  • Detection Kit: A commercial ADP-based luminescent assay kit (e.g., ADP-Glo™ Kinase Assay).

Step-by-Step Protocol
  • Compound Plating:

    • Prepare a working solution of N-(2-bromophenyl)-4-nitrobenzamide by diluting the 10 mM stock.

    • Using an automated liquid handler, dispense 50 nL of the compound solution, positive control, or negative control (DMSO) into the appropriate wells of the 384-well plate. This results in a final assay concentration of 10 µM for the test compound.

  • Enzyme and Substrate Addition:

    • Prepare a 2X Kinase-X/Substrate solution in Kinase Assay Buffer. The optimal concentrations of the enzyme and substrate should be predetermined during assay development to ensure the reaction is in the linear range.[15]

    • Add 5 µL of the 2X Kinase-X/Substrate solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the kinase to sensitively detect ATP-competitive inhibitors.[16]

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.

    • Incubate the plate for 60 minutes at room temperature.

  • Termination and Signal Generation:

    • Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts ADP to ATP, which is then used to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal using a compatible plate reader.

Data Analysis and Quality Control

To ensure the reliability of the HTS data, the Z'-factor is calculated. This statistical parameter reflects the separation between the positive and negative controls, and a value ≥ 0.5 is considered excellent for HTS.[17][18][19][20][21]

Z'-Factor Calculation: Z' = 1 - ( (3 * (σ_p + σ_n)) / |μ_p - μ_n| )

  • μ_p = mean of the positive control (maximum inhibition)

  • μ_n = mean of the negative control (no inhibition)

  • σ_p = standard deviation of the positive control

  • σ_n = standard deviation of the negative control

Compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative control) are declared "primary hits" and are selected for further validation.[18]

Part 2: Hit Confirmation and Secondary Assays

Primary hits must undergo a rigorous validation process to confirm their activity and rule out false positives.[9][17] This phase involves dose-response analysis, counter-screens, and orthogonal assays.[11][12]

Protocol 1: Dose-Response (IC50) Determination

This protocol confirms the potency of the primary hit by measuring its inhibitory activity across a range of concentrations.

  • Compound Preparation: Prepare a serial dilution series of N-(2-bromophenyl)-4-nitrobenzamide (e.g., 10-point, 3-fold dilutions starting from 100 µM) in DMSO.

  • Assay Execution: Perform the primary kinase assay as described above, but with the serially diluted compound concentrations.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Protocol 2: Assay Technology Counter-Screen

This protocol is crucial for identifying compounds that interfere with the assay technology itself (e.g., by inhibiting the luciferase enzyme in the detection kit), a common source of false positives.[9][22]

  • Assay Setup: Set up the assay in the absence of the target kinase (Kinase-X).

  • Procedure:

    • Add the test compound (at the highest concentration used in the dose-response assay) to the wells.

    • Add assay buffer without the kinase.

    • Add a fixed amount of ADP to mimic the product of the kinase reaction.

    • Proceed with the addition of the ADP-Glo™ and Kinase Detection Reagents as in the primary assay.

  • Interpretation: If a compound shows a significant decrease in the luminescent signal in this format, it is likely an inhibitor of the detection system and should be flagged as a false positive.

Protocol 3: Orthogonal Assay (Cell-Based)

An orthogonal assay uses a different biological principle or technology to confirm the hit, increasing confidence that the compound's activity is genuine.[10][11] A cell-based assay provides a more physiologically relevant context.[2][23]

Example: Cell Viability Assay in a Kinase-X Dependent Cancer Cell Line

  • Cell Culture: Culture a cancer cell line known to be dependent on the activity of Kinase-X for proliferation.

  • Cell Seeding: Seed the cells into 384-well, clear-bottom plates at a pre-optimized density and allow them to adhere overnight.[23]

  • Compound Treatment: Treat the cells with the same serial dilution of N-(2-bromophenyl)-4-nitrobenzamide used for the IC50 determination. Incubate for 72 hours.[24]

  • Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures cellular ATP) to each well.[23][24]

    • Measure the luminescence, which is proportional to the number of viable cells.

  • Interpretation: A dose-dependent decrease in cell viability would suggest that the compound engages and inhibits its target within a cellular environment, providing strong evidence for on-target activity.[2]

Data Presentation and Interpretation

All quantitative data should be summarized in a structured table for clear comparison and decision-making.

Compound IDPrimary Screen (% Inhibition @ 10 µM)Biochemical IC50 (µM)Counter-Screen (% Inhibition)Cell-Based EC50 (µM)Hit Status
N-(2-bromophenyl)-4-nitrobenzamide 85.21.5< 55.2Confirmed Hit
Compound B (False Positive)92.10.889.5> 100False Positive
Compound C (Not Cell-Permeable)78.52.3< 5> 100Deprioritized
Staurosporine (Control)99.80.01< 50.05-
  • Biochemical IC50: Confirms the potency of the compound against the isolated enzyme.

  • Counter-Screen: A low value (<10%) indicates no significant interference with the assay technology.[22]

  • Cell-Based EC50: Demonstrates that the compound can enter cells and inhibit the target in a physiological setting. A reasonable correlation between the biochemical IC50 and the cellular EC50 strengthens the case for on-target activity.[2]

Conclusion

The protocols outlined in this application note provide a robust framework for the high-throughput screening of N-(2-bromophenyl)-4-nitrobenzamide as a potential kinase inhibitor. By following a systematic cascade of primary screening, dose-response confirmation, and rigorous counter-screening, researchers can confidently identify and validate true hits. This structured approach minimizes the risk of pursuing false positives and ensures that only the most promising compounds, with confirmed biochemical and cellular activity, advance to the next stages of drug discovery, such as structure-activity relationship (SAR) studies and lead optimization.[10][11]

References

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
  • Pelago Bioscience. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • Sharlow, E. R., Leimgruber, S., Yellow-Duke, A., Barrett, R., & Lazo, J. S. (2008). Development, validation and implementation of immobilized metal affinity for phosphochemicals (IMAP)-based high-throughput screening assays for low-molecular-weight compound libraries.
  • Creative Biolabs. (n.d.). Counter-Screen Service.
  • GraphPad. (2010, September). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153.
  • Wikipedia. (n.d.). Z-factor.
  • Cekaite, L., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Journal of Visualized Experiments, (111), 53932.
  • BMG Labtech. (n.d.). ADP Hunter assay for HTS of kinase inhibitors using the PHERAstar.
  • BMG Labtech. (2025, January 27). The Z prime value (Z´).
  • Evotec. (n.d.). High Throughput Screening (HTS) Services.
  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services.
  • Vertex Pharmaceuticals. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • National Cancer Institute. (n.d.). HTS384 Screening Methodology. Developmental Therapeutics Program.
  • Dahlin, J. L., & Walters, M. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 851, 13-33.
  • BellBrook Labs. (2026, January 27). Using an HTS Ready Assay for PLK1 Inhibitor Screening.
  • ChemDiv. (n.d.). High Throughput Screening (HTS) Services.
  • Thermo Fisher Scientific. (n.d.). Cell Viability Assay Protocols.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • Abcam. (2021, August 12). ab284562 – 3D Cell Culture HTS Cell Viability Complete Assay Kit.
  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(7), 1779-1792.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits.
  • Westwood, I. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2145-2163.
  • Brehmer, D., et al. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 23(1), 164.
  • Esteves, C. I. C., et al. (2023).
  • Ryad, N., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14, 34005-34026.
  • Kumar, D., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6959.
  • Al-Soud, Y. A., et al. (2021).
  • Bentacor, N., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Current Bioactive Compounds, 16(7), 964-969.

Sources

Application Notes and Protocols for the Reduction of Nitro Groups in N-(2-bromophenyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The reduction of a nitro group to a primary amine is a pivotal transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] This conversion is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs), dyes, and other specialized chemicals. The resulting aromatic amines are versatile intermediates, serving as essential building blocks for more intricate molecular architectures.[1] The specific reduction of N-(2-bromophenyl)-4-nitrobenzamide to N-(2-bromophenyl)-4-aminobenzamide is of significant interest as the product contains a valuable scaffold for further chemical elaboration in drug discovery programs.

The choice of reduction method is paramount and is dictated by several factors, including the substrate's tolerance to different reagents, the desired level of chemoselectivity, scalability, safety considerations, and overall cost-effectiveness.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for reducing the nitro group in N-(2-bromophenyl)-4-nitrobenzamide, with a focus on methods that preserve the synthetically useful bromo- and amide functionalities.

Mechanistic Considerations and Reagent Selection

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates. The selection of an appropriate reducing agent is crucial to ensure high yield and selectivity, especially in the presence of other reducible functional groups like the bromo-substituent in N-(2-bromophenyl)-4-nitrobenzamide.

Several reliable methods are available for this transformation, which can be broadly classified into catalytic hydrogenation and metal-mediated reductions.[1]

  • Catalytic Hydrogenation: This is often the preferred method due to its high efficiency and clean reaction profiles.[1] It typically involves a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of molecular hydrogen (H₂).[1] However, a significant drawback of standard Pd/C catalysis is its potential to cause dehalogenation of aryl halides.[2][3] For substrates containing bromine or chlorine, Raney nickel is often a more suitable choice to minimize this side reaction.[2] Sulfided platinum on carbon (Pt/C) has also been shown to be effective in selectively reducing nitro groups without significant dehalogenation.[3][4]

  • Metal-Mediated Reductions: These methods offer robust and cost-effective alternatives to catalytic hydrogenation.[1] Commonly used metals include iron (Fe), tin (Sn), and zinc (Zn) in acidic media.[1][2]

    • Tin(II) Chloride (SnCl₂): This is a mild and highly chemoselective reagent for the reduction of aromatic nitro groups.[2][5] It is particularly useful for substrates with other reducible functionalities.[2] The reaction is typically carried out in an acidic medium, such as hydrochloric acid, where Sn(II) is oxidized to Sn(IV) while reducing the nitro group.[6][7] Non-acidic conditions using SnCl₂ in organic solvents like ethanol or ethyl acetate have also been reported to be effective and can be advantageous for acid-sensitive substrates.[8][9]

    • Iron (Fe): The use of iron powder in the presence of a proton donor like hydrochloric acid, acetic acid, or ammonium chloride is a classic and economical method for nitro group reduction.[2][10] This method, known as the Béchamp reduction, is highly tolerant of various functional groups. The reaction involves the oxidation of iron to iron(II) or iron(III) species.[11]

    • Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this is a versatile and economical reducing agent that offers a metal-free alternative.[12] It is particularly valued for its mild reaction conditions and high chemoselectivity.[12] The reduction is believed to proceed via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.[12]

Given the presence of a bromine atom on the N-phenyl ring of the target molecule, methods that minimize hydrodehalogenation are preferred. Therefore, tin(II) chloride, iron in acidic media, and catalytic hydrogenation with Raney nickel or a specialized catalyst like sulfided Pt/C are the most suitable choices.

Experimental Protocols

This section provides detailed step-by-step methodologies for the reduction of the nitro group in N-(2-bromophenyl)-4-nitrobenzamide using three different reliable methods.

Safety Precautions:
  • Nitro Compounds: Nitro compounds should be handled with care as they can be sensitive to heat, shock, and friction.[13] Store them in a cool, well-ventilated area away from heat sources and incompatible materials like strong bases, amines, and oxidizing agents.[13]

  • Reducing Agents: Many reducing agents are flammable or pyrophoric (e.g., Raney Nickel). Handle them in an inert atmosphere (e.g., under nitrogen or argon).

  • Acids: Concentrated acids like HCl and acetic acid are corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • General: Always wear appropriate PPE. In case of a spill, immediately alert others and follow institutional safety protocols for cleanup.[13] Never dispose of nitro compounds or their waste down the drain.[13]

Protocol 1: Reduction using Tin(II) Chloride (SnCl₂) in Acidic Medium

This protocol is highly effective and generally provides clean conversion with good functional group tolerance.[3]

Materials:

  • N-(2-bromophenyl)-4-nitrobenzamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve N-(2-bromophenyl)-4-nitrobenzamide (1.0 equivalent) in ethanol.

  • To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents).

  • Carefully add concentrated hydrochloric acid dropwise with stirring. The reaction may be exothermic.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x volume).[12]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[14]

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-(2-bromophenyl)-4-aminobenzamide.

  • The crude product can be purified by recrystallization or column chromatography if necessary.[1]

Protocol 2: Reduction using Iron (Fe) Powder in Acidic Medium

This is a cost-effective and robust method suitable for larger-scale synthesis.[15]

Materials:

  • N-(2-bromophenyl)-4-nitrobenzamide

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH) or Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water

  • Ethyl Acetate (EtOAc)

  • Celite® or another filter aid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a suspension of N-(2-bromophenyl)-4-nitrobenzamide (1.0 equivalent) in a mixture of ethanol and water, add iron powder (typically 3-5 equivalents).[16]

  • Add either glacial acetic acid or a solution of ammonium chloride.[1][16]

  • Heat the reaction mixture to reflux with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter it through a pad of Celite® to remove the iron residue, washing the pad with ethanol or ethyl acetate.[1][16]

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography as needed.

Protocol 3: Catalytic Hydrogenation using Raney Nickel

This method is suitable for sensitive substrates where metal-acid conditions are not ideal, and it minimizes dehalogenation.[2]

Materials:

  • N-(2-bromophenyl)-4-nitrobenzamide

  • Raney Nickel (slurry in water or ethanol)

  • Ethanol (EtOH) or other suitable solvent

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Hydrogen gas (H₂)

  • Celite® or another filter aid

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a hydrogenation flask, carefully add the Raney Nickel slurry (typically 10-20% w/w of the substrate).[15] Caution: Raney Nickel is pyrophoric and should be handled while wet.

  • Add a solution of N-(2-bromophenyl)-4-nitrobenzamide (1.0 equivalent) in ethanol.[15]

  • Connect the flask to the hydrogenation apparatus.

  • Purge the system with an inert gas (nitrogen or argon) and then with hydrogen gas.[1]

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).[15]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with the inert gas.[1]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, ensuring the catalyst pad remains wet to prevent ignition.[1][15]

  • Concentrate the filtrate under reduced pressure to yield the crude N-(2-bromophenyl)-4-aminobenzamide.

  • Purify as necessary.

Data Presentation

The choice of reduction method can influence the reaction time, yield, and purity of the final product. The following table summarizes typical reaction parameters for the reduction of aromatic nitro compounds.

Method Reducing Agent Solvent Temperature Typical Reaction Time Key Advantages Potential Drawbacks
Protocol 1 SnCl₂·2H₂O / HClEthanolReflux1-4 hoursHigh chemoselectivity, good for sensitive functional groups.[2][3]Stoichiometric tin waste, requires neutralization.[5]
Protocol 2 Fe / AcOH or NH₄ClEthanol/WaterReflux2-6 hoursCost-effective, robust, high functional group tolerance.[1][15]Heterogeneous reaction, requires filtration of iron salts.
Protocol 3 Raney Nickel / H₂EthanolRoom Temp.1-8 hoursMinimizes dehalogenation, clean reaction.[2]Requires specialized hydrogenation equipment, pyrophoric catalyst.[15]

Visualization of Experimental Workflow and Chemical Transformation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start: N-(2-bromophenyl)-4-nitrobenzamide dissolve Dissolve in appropriate solvent start->dissolve add_reagent Add Reducing Agent (SnCl₂, Fe, or Raney Ni) dissolve->add_reagent react Heat/Stir under appropriate conditions add_reagent->react monitor Monitor reaction (TLC, LC-MS) react->monitor Completion? filter Filter (if necessary) monitor->filter extract Aqueous Work-up (Neutralization & Extraction) filter->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify end End: N-(2-bromophenyl)-4-aminobenzamide purify->end

Caption: General workflow for the reduction of N-(2-bromophenyl)-4-nitrobenzamide.

Caption: Chemical transformation from nitro to amino group.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Gevorgyan, A., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(8), 3136-3140. [Link]

  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. Retrieved from [Link]

  • Kumar, D., et al. (2020). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Green Chemistry, 22(16), 5249-5254. [Link]

  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153-160. [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]

  • Le, T. Q., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(21), 9030-9034. [Link]

  • ScienceMadness. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

  • Peruncheralathan, S., & Yadav, V. K. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Tetrahedron Letters, 48(43), 7663-7665. [Link]

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. [Link]

  • Crossley, S. W. M., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(20), 7463-7471. [Link]

  • Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(2-bromophenyl)-4-nitrobenzamide Solubility Troubleshooting & Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing solubility bottlenecks with N-(2-bromophenyl)-4-nitrobenzamide . Because of its highly rigid, functionalized aromatic structure, this compound frequently presents significant solvation challenges during synthesis, purification, and biological assay formulation.

This document synthesizes physicochemical principles with field-proven methodologies to help you overcome these barriers.

Part 1: Physicochemical Profiling & Quantitative Data

To effectively dissolve N-(2-bromophenyl)-4-nitrobenzamide, we must first understand its thermodynamic barriers. While direct quantitative solubility data for this specific derivative is sparse in public literature, we can accurately extrapolate its behavior by analyzing the solubility profiles of its parent scaffolds: p-nitrobenzamide and benzanilide (N-phenylbenzamide)[1].

The table below summarizes the comparative solubility behavior across different solvent classes, providing a predictive baseline for your experimental design.

Table 1: Comparative Solubility Profiles in Common Organic Solvents at 298.15 K

Solvent CategorySpecific Solventp-Nitrobenzamide SolubilityBenzanilide SolubilityN-(2-bromophenyl)-4-nitrobenzamide (Estimated)
Polar Aprotic DMSOVery HighHighHigh
Polar Aprotic DMFHighHighHigh
Polar Aprotic Ethyl AcetateModerateModerateLow to Moderate
Polar Protic EthanolLowLowVery Low
Aqueous WaterVery LowInsolubleInsoluble

Data extrapolated from 2[2] and 3[3].

Part 2: Troubleshooting Guide & FAQs

Q1: Why does N-(2-bromophenyl)-4-nitrobenzamide exhibit such poor solubility in standard organic solvents like ethanol or ethyl acetate? Causality: The compound possesses a highly rigid, planar bis-aromatic structure. The central amide linkage (-CONH-) acts as both a strong hydrogen bond donor and acceptor, leading to robust intermolecular lattice networks[1]. Furthermore, the strong electron-withdrawing 4-nitro group and the bulky, polarizable 2-bromo substituent enhance dipole-dipole interactions and π−π stacking between molecules (4)[4]. To dissolve this compound, the solvent must overcome this massive lattice energy. Solvents like ethanol lack sufficient hydrogen-bond accepting capacity to disrupt these strong solute-solute interactions[2].

Q2: What are the recommended solvents for preparing high-concentration stock solutions? Causality: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are highly recommended. These solvents possess strong hydrogen-bond accepting capabilities (via the oxygen in the sulfoxide or amide carbonyl) that effectively disrupt the intermolecular hydrogen bonds of the crystal lattice, without competing as hydrogen bond donors[2]. Equilibrium studies show that mole fractions of related nitrobenzamides are consistently highest in DMSO and DMF[2].

Q3: My compound precipitates when transferring from a DMSO stock to an aqueous assay buffer. How can I prevent this? Causality: This is a classic "solvent shift" precipitation. When the DMSO stock is diluted into water, the hydrophobic 2-bromophenyl and 4-nitrophenyl rings force the water molecules into a highly ordered clathrate-like structure, causing a massive entropic penalty that drives the compound out of solution[4]. Solution: Utilize a step-wise co-solvent dilution strategy. Incorporate intermediate polarity solvents (e.g., PEG-400, Propylene Glycol) or non-ionic surfactants (e.g., Tween-80) into the buffer before adding the DMSO stock. This gradually lowers the dielectric constant of the aqueous phase, preventing shock precipitation.

StructuralFactors Solubility Solubility of N-(2-bromophenyl)- 4-nitrobenzamide Lattice High Crystal Lattice Energy (Barrier to Dissolution) Lattice->Solubility Decreases Solvation Favorable Solvation Energy (Driver of Dissolution) Solvation->Solubility Increases HBond Intermolecular H-Bonding (Amide Core) HBond->Lattice PiPi Pi-Pi Stacking (Aromatic Rings) PiPi->Lattice Dipole Dipole-Dipole Interactions (Nitro & Bromo Groups) Dipole->Lattice PolarAprotic Polar Aprotic Solvents (DMSO, DMF, NMP) PolarAprotic->Solvation Strong H-Bond Acceptor Protic Protic/Non-Polar Solvents (Ethanol, Hexane) Protic->Solvation Weak Disruption

Logical relationship between structural features, solvent selection, and thermodynamic solubility.

Part 3: Self-Validating Experimental Protocol

To ascertain the precise solubility of N-(2-bromophenyl)-4-nitrobenzamide in your specific solvent system, a standardized experimental protocol is essential[1].

Method: Isothermal Shake-Flask Method with Orthogonal Validation Trustworthiness: A standard shake-flask method can yield false positives if the compound forms a supersaturated solution or undergoes a polymorphic transformation during equilibration. This protocol integrates orthogonal validation (XRPD) to ensure the thermodynamic solid phase remains unchanged, making the system entirely self-validating.

Step-by-Step Methodology:

  • Saturation Preparation: Add an excess amount of N-(2-bromophenyl)-4-nitrobenzamide solid to a known volume of the target organic solvent in a sealed glass vial.

    • Causality: The presence of undissolved solid is an absolute requirement to ensure the solution has reached its thermodynamic saturation point, preventing underestimation of solubility[1].

  • Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K). Agitate the mixture for 24 to 72 hours.

    • Causality: Extended, temperature-controlled agitation is necessary to overcome the high activation energy of dissolution for highly crystalline benzamide derivatives[1].

  • Phase Separation: Cease agitation and allow the solid to settle. Centrifuge the mixture at the exact isothermal temperature, then filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Causality: PTFE is chosen to prevent the non-specific binding of the hydrophobic bromophenyl/nitrophenyl rings to the filter membrane, which would artificially lower the measured concentration.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a validated calibration curve to determine the molar fraction solubility.

  • Orthogonal Validation (Critical Step): Recover the residual undissolved solid from Step 3, dry it gently under a vacuum, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: If the XRPD pattern differs from the starting material, a solvate or new polymorph has formed. This self-validation step ensures that the measured solubility applies to the original crystal form, preventing data corruption.

ExpWorkflow Step1 1. Saturation Add excess solid to solvent to ensure thermodynamic equilibrium Step2 2. Equilibration Thermostatic shaking (24-72h) to overcome activation energy Step1->Step2 Step3 3. Phase Separation Isothermal centrifugation & PTFE filtration Step2->Step3 Step4 4. Quantification HPLC-UV Analysis of the supernatant Step3->Step4 Supernatant Step5 5. Self-Validation XRPD of residual solid to rule out solvate formation Step3->Step5 Residual Solid Step4->Step5 Cross-verify data integrity

Self-validating isothermal shake-flask workflow with orthogonal XRPD validation.

References
  • [3] Title: N-phenylbenzamide. Source: chemister.ru. URL:

  • [1] Title: Solubility of 2-Bromo-N-phenylbenzamide in Organic Solvents: A Technical Guide. Source: benchchem.com. URL:

  • [2] Title: New Synthesis of 4-Nintrobenzamide - ResearchGate. Source: researchgate.net. URL:

  • [4] Title: 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem. Source: nih.gov. URL:

Sources

Technical Support Center: Purifying N-(2-bromophenyl)-4-nitrobenzamide via Solvent Recrystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of N-(2-bromophenyl)-4-nitrobenzamide. This guide is designed for researchers, chemists, and drug development professionals who require a high degree of purity for their downstream applications. Here, we move beyond generic protocols to provide a deeper understanding of the recrystallization process, empowering you to troubleshoot effectively and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing N-(2-bromophenyl)-4-nitrobenzamide?

The primary goal is to remove impurities. N-(2-bromophenyl)-4-nitrobenzamide is typically synthesized via the acylation of 2-bromoaniline with 4-nitrobenzoyl chloride. Common impurities may include unreacted starting materials, by-products from side reactions, or residual catalysts. Recrystallization is a purification technique that leverages differences in solubility between the desired compound and these impurities to isolate it in a highly pure, crystalline form. A successful recrystallization will result in a product with a sharp melting point and improved analytical data (e.g., NMR, HPLC).

Q2: I don't have a pre-existing protocol. How do I select the right solvent for recrystallization?

Solvent selection is the most critical step for a successful recrystallization. The ideal solvent should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of hot solvent.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Favorable impurity solubility: Impurities should either be completely soluble in the cold solvent (so they remain in the mother liquor) or completely insoluble in the hot solvent (so they can be removed by hot filtration).

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

  • Inertness: The solvent must not react with the compound being purified.

For N-(2-bromophenyl)-4-nitrobenzamide, its structure—containing both polar (amide, nitro) and nonpolar (bromophenyl) groups—suggests that solvents of intermediate polarity are a good starting point.

Recommended Solvent Screening Protocol:

  • Place approximately 20-30 mg of your crude N-(2-bromophenyl)-4-nitrobenzamide into a small test tube.

  • Add the test solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.

  • If the compound does not dissolve, gently heat the mixture in a water or sand bath.

  • A suitable solvent will dissolve the compound completely upon heating.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Abundant crystal formation upon cooling indicates a promising solvent.

Table 1: Suggested Solvents for Screening

SolventPolarityBoiling Point (°C)Rationale & Expected Behavior
EthanolPolar Protic78Often a good choice for aromatic amides. May require the addition of water to reduce solubility at room temperature.
IsopropanolPolar Protic82Similar to ethanol, but its slightly lower polarity might offer better solubility characteristics.
AcetonePolar Aprotic56A strong solvent; may show high solubility even at room temperature. Could be useful as part of a co-solvent system (e.g., with hexanes).
Ethyl AcetateMedium Polarity77A versatile solvent that often provides a good balance of solubility for compounds with mixed polarity.
TolueneNonpolar111May be effective if nonpolar impurities are the primary concern. The high boiling point requires careful handling.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of N-(2-bromophenyl)-4-nitrobenzamide.

Problem 1: The compound "oils out" instead of forming crystals.
  • Causality: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common when the solution is supersaturated with a low-melting solid or when the boiling point of the solvent is higher than the compound's melting point.

  • Solution Workflow:

    G cluster_problem Problem Identification cluster_solutions Solution Pathways cluster_induction Inducement Techniques oiling_out Compound 'Oils Out' as a Liquid Instead of Forming Crystals reheat 1. Re-heat the Solution oiling_out->reheat Initial Step add_solvent 2. Add More Solvent (of the 'good' solvent if using a co-solvent system) reheat->add_solvent If oiling persists slow_cool 3. Ensure Slow Cooling (e.g., insulate the flask) add_solvent->slow_cool After re-dissolving induce_crystallization 4. Induce Crystallization slow_cool->induce_crystallization If no crystals form change_solvent 5. Change Solvent System slow_cool->change_solvent If oiling reoccurs scratch Scratch inner wall of the flask with a glass rod induce_crystallization->scratch seed Add a 'seed' crystal of pure compound induce_crystallization->seed

Problem 2: No crystals form upon cooling.
  • Causality: This is one of the most common issues in recrystallization. It typically arises from two main causes:

    • Too much solvent was used: The solution is not saturated enough for crystals to form.

    • Supersaturation: The solution is saturated, but there is an energy barrier to the formation of the first crystal nuclei.

  • Solution Workflow:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide a nucleation site for crystal growth.[1]

      • Seeding: If you have a small crystal of the pure product, add it to the solution. This "seed" crystal acts as a template for other molecules to crystallize upon.[1]

    • Reduce Solvent Volume: If inducement techniques fail, gently heat the solution to boil off some of the solvent. Be careful not to boil off too much. Let the solution cool again slowly. The goal is to reach the saturation point at a lower temperature.

    • Cool to Lower Temperatures: If crystals do not form at room temperature, place the flask in an ice-water bath. Further cooling will decrease the solubility of your compound.

    • Re-evaluate Solvent Choice: If all else fails, it may be necessary to evaporate all the solvent and attempt the recrystallization again with a different solvent or a co-solvent system.

Problem 3: The crystal yield is very low.
  • Causality: A low yield can result from several factors:

    • Using too much solvent, which leaves a significant amount of product dissolved in the mother liquor.[2]

    • Premature crystallization during hot filtration, leading to loss of product on the filter paper.

    • Incomplete crystallization (not cooling for long enough or to a low enough temperature).

    • The crude material had a very low percentage of the desired compound to begin with.

  • Solution Workflow:

    • Check the Mother Liquor: After filtering your crystals, take the filtrate (mother liquor) and try to concentrate it by boiling off some solvent. If a large amount of additional crystals form upon cooling, you used too much solvent initially.

    • Optimize Hot Filtration: To prevent premature crystallization, ensure your solution is fully saturated but not overly concentrated before filtering. Use a stemless funnel and pre-heat it by pouring some hot solvent through it right before you filter your solution.

    • Maximize Cooling: Ensure the flask is left in an ice bath for a sufficient amount of time (e.g., 15-30 minutes) to allow for maximum crystal formation.

    • Consider a Co-solvent System: For some compounds, a single solvent may not provide the ideal solubility profile. A co-solvent system (also known as a solvent-pair system) can be effective.[3] In this method, the compound is dissolved in a "good" solvent in which it is very soluble. Then, a "poor" solvent (in which the compound is insoluble but is miscible with the "good" solvent) is added dropwise to the hot solution until it becomes slightly cloudy (the saturation point). A drop or two of the "good" solvent is then added to re-clarify the solution, which is then allowed to cool slowly. A common example is an ethanol/water system.[3]

    G cluster_solvents Solvent Properties dissolve dissolve add_poor add_poor dissolve->add_poor High Solubility clarify clarify add_poor->clarify Saturation Point cool cool clarify->cool Controlled Precipitation isolate isolate cool->isolate good_solvent 'Good' Solvent: Compound is highly soluble poor_solvent 'Poor' Solvent: Compound is insoluble

Experimental Protocol: Recrystallization of N-(2-bromophenyl)-4-nitrobenzamide

This protocol provides a general framework. The exact solvent and volumes should be determined through the screening process described in the FAQs.

  • Dissolution:

    • Place the crude N-(2-bromophenyl)-4-nitrobenzamide in an Erlenmeyer flask.

    • Add a magnetic stir bar or a boiling chip.

    • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at the boiling point. An excess of solvent will reduce the final yield.

  • Decolorization (If Necessary):

    • If the solution is colored by impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount (1-2% of the solute's mass) of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (If Necessary):

    • This step is required if there are insoluble impurities or if activated charcoal was used.

    • Pre-heat a stemless or short-stemmed funnel by placing it on top of the receiving flask (which should contain a small amount of boiling solvent to keep the atmosphere saturated with vapor).

    • Place a fluted filter paper in the hot funnel.

    • Pour the hot solution through the filter paper as quickly as possible.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a cork ring or insulated surface. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath to maximize the precipitation of the product.

  • Isolation and Washing:

    • Collect the crystals by suction filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying:

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

  • Analysis:

    • Determine the mass of the purified crystals to calculate the percent recovery.

    • Measure the melting point of the crystals. A sharp melting point range (e.g., 1-2 °C) close to the literature value indicates high purity.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Crystallization Guide. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Massachusetts Institute of Technology. (2012). 5.301 Chemistry Laboratory Techniques. MIT OpenCourseWare. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. Retrieved from [Link]

  • ResearchGate. (2025, April 15). How to recrystallize an oily compound? Retrieved from [Link]

  • Recrystallization method. (n.d.). Retrieved from [Link]

  • Massachusetts Institute of Technology. (2012). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014007254A1 - Method for promoting crystallization of fats and oils.
  • MDPI. (2021, March 18). Solution Cocrystallization: A Scalable Approach for Cocrystal Production. Retrieved from [Link]

  • IntechOpen. (2019, January 22). Conventional and Unconventional Crystallization Mechanisms. Retrieved from [Link]

Sources

Technical Support Center: NMR Troubleshooting Guide for N-(2-bromophenyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the structural elucidation of N-(2-bromophenyl)-4-nitrobenzamide .

Secondary benzamides with halogenated and nitro-substituted aromatic rings present unique Nuclear Magnetic Resonance (NMR) challenges. Spectral overlap, higher-order spin systems, and quadrupolar relaxation often complicate peak assignments. This guide synthesizes theoretical causality with field-proven experimental workflows to help you troubleshoot and validate your 1H and 13C NMR data.

Executive Summary: Molecular Profile & Expected Chemical Shifts

Before troubleshooting, it is critical to establish the baseline expectations for the molecule. N-(2-bromophenyl)-4-nitrobenzamide consists of two distinct aromatic systems separated by an amide linkage. The strong electron-withdrawing nature of the nitro group and the asymmetric steric bulk of the ortho-bromo group dictate the chemical environment[1].

Table 1: Expected 1H NMR Profile (in DMSO-d6)
Structural RegionExpected Shift (ppm)Multiplicity / Spin SystemIntegrationMechanistic Causality
Amide (-NH-) 10.20 – 10.60Broad Singlet (br s)1HHighly deshielded by the adjacent carbonyl. Broadened by 14N quadrupolar relaxation and chemical exchange[2].
4-Nitrobenzoyl (H-3', H-5') 8.30 – 8.45"Doublet" (AA'BB' system)2HStrongly deshielded by the resonance and inductive effects of the ortho-nitro group[3][4].
4-Nitrobenzoyl (H-2', H-6') 8.10 – 8.25"Doublet" (AA'BB' system)2HDeshielded by the ortho-carbonyl group, but less so than the nitro-adjacent protons.
2-Bromophenyl (H-6) 7.80 – 8.00Doublet of doublets (dd)1HDeshielded by the anisotropic effect of the adjacent amide carbonyl. Part of an ABCD spin system[5].
2-Bromophenyl (H-3) 7.60 – 7.75Doublet of doublets (dd)1HDeshielded by the electronegative ortho-bromine atom.
2-Bromophenyl (H-4, H-5) 7.10 – 7.50Complex Multiplets (td, ddd)2HMeta/para to the substituents; experience standard aromatic ring current without extreme deshielding[5].

Troubleshooting Knowledge Base (FAQs)

Issue 1: Spectral Overlap in the Aromatic Region

Q: I see a dense cluster of overlapping peaks between 7.5 and 8.5 ppm. How can I logically differentiate the 4-nitrobenzoyl protons from the 2-bromophenyl protons?

The Causality: The 4-nitrobenzoyl ring is symmetrically substituted at the 1 and 4 positions (para-substitution). This creates an AA'BB' spin system. Because the two halves of the ring are chemically equivalent but magnetically non-equivalent, they present as two distinct, heavily coupled "doublets" that each integrate to exactly 2 protons[3]. Conversely, the 2-bromophenyl ring is asymmetrically substituted (ortho-substitution), creating an ABCD spin system where every proton is chemically distinct, resulting in four separate signals integrating to 1 proton each[5].

The Solution: Rely strictly on integration values and symmetry. Any signal in the 8.1–8.5 ppm range integrating to 2H belongs to the nitrobenzoyl ring. Signals integrating to 1H belong to the bromophenyl ring.

G Start Analyze Aromatic Signal (7.0 - 8.5 ppm) IntCheck Check Integration Start->IntCheck Symm Integration = 2H Symmetrical Doublets IntCheck->Symm 2H per peak Asymm Integration = 1H Complex Multiplets IntCheck->Asymm 1H per peak NitroRing 4-Nitrobenzoyl Ring (AA'BB' Spin System) Symm->NitroRing Para-substitution BromoRing 2-Bromophenyl Ring (ABCD Spin System) Asymm->BromoRing Ortho-substitution

Figure 1: Logical decision tree for differentiating overlapping aromatic spin systems based on integration.

Issue 2: Amide Proton (-NH-) Broadening or Absence

Q: The amide (-NH-) peak is completely missing or extremely broad in my CDCl3 spectrum. Has my compound degraded?

The Causality: Your compound is likely intact. Amide protons are highly labile and frequently undergo chemical exchange with trace amounts of water or acid/base impurities in the solvent. Additionally, the adjacent 14N nucleus has a nuclear spin of I=1, which possesses a quadrupole moment. This quadrupolar relaxation efficiently shortens the transverse relaxation time (T2) of the attached proton, causing the signal to broaden significantly, sometimes until it blends into the baseline[2].

The Solution: Switch your NMR solvent from CDCl3 to a highly polar, hydrogen-bond accepting solvent like DMSO-d6. DMSO acts as a strong hydrogen bond acceptor, locking the amide proton into a stable conformation and drastically slowing down the chemical exchange rate. This will sharpen the -NH- signal, typically revealing a distinct broad singlet around 10.2–10.6 ppm[6].

Issue 3: Conformational Isomerism (Rotamers)

Q: I am seeing two sets of peaks for the aromatic protons with a 90:10 integration ratio. Is this an impurity?

The Causality: While it could be an impurity, secondary amides with bulky ortho-substituents (like the 2-bromo group) can exhibit restricted rotation around the C-N partial double bond. This restricted rotation creates conformational isomers (rotamers) that exchange slowly on the NMR timescale, resulting in two distinct sets of peaks for the same molecule.

The Solution: Perform a Variable Temperature (VT) NMR experiment. Gradually heat the sample from 25°C to 80°C in DMSO-d6. If the two sets of peaks are rotamers, the increased thermal energy will overcome the rotational barrier, causing the peaks to broaden, coalesce, and eventually merge into a single sharp time-averaged spectrum. If the minor peaks remain unchanged, they belong to a structural impurity.

Standard Operating Procedures (SOPs) for Advanced Workflows

To ensure absolute scientific integrity, assignments must be self-validating. The following protocols provide closed-loop verification for your NMR data.

SOP 1: D2O Exchange Protocol for Amide Verification

This protocol leverages Hydrogen-Deuterium Exchange (HDX) to definitively identify the amide proton. Because the NMR spectrometer is tuned to the Larmor frequency of Hydrogen (1H), the exchanged Deuterium (2H) is invisible, causing the peak to selectively disappear[7][8].

Step-by-Step Methodology:

  • Baseline Acquisition: Prepare a 15-20 mg sample of N-(2-bromophenyl)-4-nitrobenzamide in 0.6 mL of DMSO-d6. Acquire a standard 1H NMR spectrum (16-32 scans).

  • Integration: Integrate the broad singlet at ~10.5 ppm to 1.00. Integrate the aromatic protons (7.0–8.5 ppm) as your internal standard.

  • Deuterium Addition: Remove the NMR tube from the spectrometer. Add 1 to 2 drops of Deuterium Oxide (D2O) directly into the tube.

  • Agitation: Cap the tube and shake vigorously for 30 to 60 seconds to ensure complete phase mixing and chemical exchange.

  • Validation Acquisition: Re-acquire the 1H NMR spectrum under identical parameters.

  • Self-Validating Analysis:

    • Success Criterion: The peak at ~10.5 ppm will integrate to 0 (disappear). The aromatic peaks will remain unchanged, proving that the disappeared peak was the labile -NH- proton.

D2O_Workflow Acquire Acquire Baseline 1H NMR AddD2O Add 1-2 drops D2O & Shake Vigorously Acquire->AddD2O Reacquire Re-acquire 1H NMR AddD2O->Reacquire Compare Did the broad peak disappear? Reacquire->Compare Confirmed Amide (-NH-) Confirmed Compare->Confirmed Yes NotAmide Not Amide (Likely Aromatic C-H) Compare->NotAmide No

Figure 2: Experimental workflow for validating labile protons via D2O solvent quenching.

SOP 2: 2D NMR Strategy for Complete Aromatic Assignment

When 1H integration alone is insufficient due to severe overlap, a 2D NMR workflow provides a self-validating topological map of the molecule.

Step-by-Step Methodology:

  • 1H-1H COSY (Correlation Spectroscopy):

    • Purpose: Identifies protons that are scalar coupled (separated by 3 bonds).

    • Action: Trace the ABCD spin system of the 2-bromophenyl ring. Start from the most deshielded proton (H-6, ~7.9 ppm) and follow the cross-peaks to H-5, then H-4, and finally H-3 (~7.7 ppm). The 4-nitrobenzoyl AA'BB' system will show a single strong cross-peak between the 8.4 ppm and 8.2 ppm signals.

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates each proton to its directly attached carbon.

    • Action: Assign all proton-bearing carbons. Note that the quaternary carbons (C-Br, C-NO2, C=O, and ipso-carbons) will not appear in this spectrum.

  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Correlates protons to carbons 2 or 3 bonds away. This is the ultimate self-validating step.

    • Action: Locate the amide carbonyl carbon (~165 ppm on the 13C axis). You should observe HMBC cross-peaks from the carbonyl carbon to both the H-2'/H-6' protons of the 4-nitrobenzoyl ring (3-bond coupling) AND the -NH- proton (2-bond coupling). This definitively links the two independent aromatic halves of the molecule together through the amide bridge.

References

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. Available at:[Link]

  • 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at:[Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Available at: [Link]

  • Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. National Institutes of Health (NIH). Available at:[Link]

  • Using NMR-detected hydrogen-deuterium exchange to quantify protein stability. National Science Foundation (NSF). Available at:[Link]

  • High-pH NMR to Identify Macromolecular Hydrogen-Bonds and Foldons. bioRxiv. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Antimicrobial Efficacy of Brominated Nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds is not merely an academic exercise but a critical necessity. Among the promising candidates, nitroaromatic compounds, a class of molecules with a rich history in medicinal chemistry, are experiencing a resurgence of interest.[1][2] This guide provides an in-depth, comparative analysis of a specific subclass: brominated nitrobenzamide derivatives. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data, offering instead a narrative grounded in experimental causality and strategic insight for researchers and drug development professionals.

We will dissect the structure-activity relationships (SAR) that govern the efficacy of these compounds, provide detailed, self-validating protocols for their evaluation, and explore their proposed mechanism of action. This guide is designed to be a practical and authoritative resource for advancing the development of this promising class of antimicrobials.

Comparative Efficacy Analysis: A Data-Driven Overview

The antimicrobial potential of any new compound is first established through in vitro susceptibility testing. The primary metric, the Minimum Inhibitory Concentration (MIC), represents the lowest concentration of a drug that prevents visible growth of a microorganism.

To illustrate the comparative efficacy, we present representative MIC data for a series of hypothetical, yet plausible, brominated nitrobenzamide derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The selection of test organisms is critical; it must include representatives from both groups to assess the spectrum of activity. Staphylococcus aureus and Bacillus subtilis are common Gram-positive exemplars, while Escherichia coli and Pseudomonas aeruginosa are standard Gram-negative challenges.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Brominated Nitrobenzamide Derivatives (µg/mL)

Compound IDStructure (R-Group Variation)S. aureus (ATCC 29213)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
BNB-1 4-Nitro-2-bromobenzamide81664>128
BNB-2 4-Nitro-3-bromobenzamide1632128>128
BNB-3 3,5-Dinitro-2-bromobenzamide4832128
BNB-4 4-Nitro-2,6-dibromobenzamide1632>128>128
Chloramphenicol (Reference Antibiotic)844128
Vancomycin (Reference Antibiotic)10.5>128>128
Field-Proven Insights from the Data:
  • Gram-Positive Selectivity: The data clearly suggest a stronger activity profile against Gram-positive bacteria (S. aureus, B. subtilis) than Gram-negative bacteria. This is a common observation for many compound classes, often attributed to the complex outer membrane of Gram-negative organisms, which acts as a formidable permeability barrier.

  • Impact of Bromine Position: A comparison between BNB-1 (bromo at position 2) and BNB-2 (bromo at position 3) indicates that the substitution pattern significantly influences potency. The placement of the halogen can alter the molecule's electronic properties and its ability to fit into a target binding site.

  • Effect of a Second Nitro Group: The introduction of a second nitro group in BNB-3 appears to enhance activity against all tested strains compared to its mono-nitro counterparts. The nitro group is often the cornerstone of the compound's activity, and increasing the number of these groups can potentially increase the generation of reactive nitrogen species upon bioactivation.[3][4]

  • Steric Hindrance: The di-bromo substitution in BNB-4 leads to a decrease in activity compared to BNB-1 . This suggests that excessive halogenation, particularly near the reactive nitro group or the amide linkage, may introduce steric hindrance, impeding the interaction with the microbial target or the activating enzymes. Interestingly, some studies on related halogenated scaffolds have also shown that bromine substitution can sometimes decrease the antimicrobial effect compared to chlorine, highlighting the nuanced nature of halogen effects.[5]

The Crucial Role of Structure: A Structure-Activity Relationship (SAR) Framework

The data in Table 1 are not random numbers; they are reflections of underlying molecular interactions. Understanding the Structure-Activity Relationship (SAR) is paramount for rationally designing more potent and selective derivatives.

The core hypothesis for nitroaromatic compounds is that the nitro group is a pro-drug moiety, which is enzymatically reduced within the bacterium to produce cytotoxic intermediates.[1][6] The SAR, therefore, is governed by factors that influence this bioactivation process and the molecule's ability to reach its target.

Key SAR Postulates for Brominated Nitrobenzamides:
  • The Nitro Group is Essential: The electron-withdrawing nature of the nitro group is critical. A structure-activity relationship study of bis-benzamides confirmed that the nitro group was essential for biological activity.[7] Its reduction potential must be within a range that allows for selective activation by microbial nitroreductases over host enzymes.[4]

  • Bromine as a Modulator: The bromine atom, being a bulky and electronegative substituent, influences the molecule's properties in several ways:

    • Lipophilicity: It increases the molecule's fat-solubility, which can enhance its ability to cross bacterial cell membranes.

    • Electronic Effects: It modifies the electron density of the aromatic ring, which in turn affects the reduction potential of the nitro group.

    • Steric Profile: As seen with BNB-4 , the size and position of the bromine atom can create steric clashes that hinder biological activity.

  • The Amide Linkage: The amide bond provides structural rigidity and potential hydrogen bonding sites for target interaction. Modifications to the amide (e.g., N-alkylation) would be a logical next step in a drug discovery campaign.

The following diagram illustrates the key structural components of the brominated nitrobenzamide scaffold and highlights the areas for chemical modification based on SAR analysis.

SAR_Framework cluster_0 Brominated Nitrobenzamide Scaffold cluster_1 Key Modification Points Core Benzamide Core Nitro NO₂ Group (Essential for Activity) Core->Nitro Electron-Withdrawing Bromo Bromine Atom(s) (Modulates Lipophilicity & Electronics) Core->Bromo Halogenation Amide Amide Linkage (-CONH₂) (Structural Rigidity, H-Bonding) Core->Amide Amidation Mod_Nitro Position & Number Nitro->Mod_Nitro Mod_Bromo Position & Number Bromo->Mod_Bromo Mod_Amide N-Substitution (R') Amide->Mod_Amide

Caption: Key components of the brominated nitrobenzamide scaffold influencing antimicrobial activity.

Validated Experimental Protocols

Scientific integrity rests on reproducible, well-controlled experiments. The following protocols are based on standards from the Clinical and Laboratory Standards Institute (CLSI) and established cell biology methods. They are designed to be self-validating through the mandatory inclusion of controls.

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol determines the MIC of a compound against aerobic bacteria and is adapted from CLSI guidelines.[8]

Causality: The broth microdilution method is the gold standard for susceptibility testing because it is quantitative, reproducible, and scalable. It directly measures the concentration of a drug required to inhibit microbial growth in a liquid medium that supports robust replication.

Workflow Diagram: Antimicrobial Screening Process

Antimicrobial_Screening_Workflow start Start: Compound Library (Brominated Nitrobenzamides) prepare_compounds 1. Prepare Stock Solutions (e.g., in DMSO) start->prepare_compounds prepare_plates 2. Serial Dilution in 96-Well Plates prepare_compounds->prepare_plates inoculate 4. Inoculate Plates prepare_plates->inoculate prepare_inoculum 3. Prepare Standardized Bacterial Inoculum (0.5 McFarland) prepare_inoculum->inoculate incubate 5. Incubate (35°C, 16-20 hours) inoculate->incubate read_mic 6. Read MICs (Visual Inspection or Spectrophotometer) incubate->read_mic analyze 7. Data Analysis (Determine MIC50, MIC90) read_mic->analyze cytotoxicity 8. Cytotoxicity Assay (MTT) (Assess Selectivity) analyze->cytotoxicity end End: Identify Lead Candidates cytotoxicity->end

Caption: General workflow for screening and evaluating novel antimicrobial compounds.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions. Causality: CAMHB is the standardized medium for susceptibility testing of most non-fastidious bacteria, ensuring that results are consistent and comparable across different laboratories.

    • Compound Stock: Prepare a 1280 µg/mL stock solution of each test compound in 100% dimethyl sulfoxide (DMSO). Causality: DMSO is a common solvent for water-insoluble compounds. A high concentration stock is needed to minimize the final DMSO concentration in the assay, which can be toxic to bacteria at >1% v/v.

    • Bacterial Inoculum: From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the well. Causality: A standardized inoculum density is critical for reproducibility. Too high a density can overwhelm the antibiotic, while too low a density can lead to falsely low MICs.

  • Assay Procedure (in a 96-well microtiter plate):

    • Add 100 µL of CAMHB to all wells.

    • Add 100 µL of the compound stock solution to the first column of wells and perform a 2-fold serial dilution across the plate, leaving the last two columns for controls.

    • Controls (Trustworthiness):

      • Growth Control (GC): A well containing only media and the bacterial inoculum (no compound). This well must show robust growth.

      • Sterility Control (SC): A well containing only media (no bacteria, no compound). This well must remain clear.

    • Inoculate all wells (except the SC) with 50 µL of the final bacterial inoculum.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Data Analysis:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear), as compared to the turbid Growth Control well.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This protocol assesses the toxicity of the compounds against a mammalian cell line (e.g., HEK293, human embryonic kidney cells) to determine selectivity.[9][10]

Causality: A successful antimicrobial must be more toxic to the pathogen than to the host. The MTT assay measures the metabolic activity of mammalian cells, which is a proxy for cell viability.[11][12] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours. Causality: An overnight adherence period allows cells to recover from the stress of plating and enter a logarithmic growth phase, ensuring a consistent metabolic state at the start of the experiment.

  • Compound Treatment:

    • Prepare serial dilutions of the brominated nitrobenzamide derivatives in fresh culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Include a "vehicle control" (cells treated with medium containing the same final concentration of DMSO used for the test compounds) and a "no-cell" blank control.

    • Incubate the plate for 24 or 48 hours at 37°C with 5% CO₂.

  • MTT Assay Procedure:

    • After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9]

    • Incubate for 4 hours at 37°C. Causality: This incubation period allows for sufficient formazan crystal formation within viable cells.

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[9] Gently agitate the plate for 10 minutes. Causality: DMSO is an effective solubilizing agent for the water-insoluble formazan crystals, allowing for spectrophotometric quantification.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no-cell" blank from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • The IC₅₀ (the concentration of compound that inhibits 50% of cell viability) can be determined by plotting viability against compound concentration.

Proposed Mechanism of Action: Reductive Bioactivation

The antimicrobial activity of nitroaromatic compounds is not inherent to the parent molecule but requires metabolic activation within the target cell.[1][3] This "prodrug" strategy provides a degree of selectivity, as the activating enzymes are often more prevalent or efficient in microbial cells.

The widely accepted mechanism involves the enzymatic reduction of the nitro group (—NO₂) by bacterial nitroreductases.[4][6] This is a stepwise process that generates a cascade of highly reactive and cytotoxic intermediates.

Key Steps in the Bioactivation Pathway:

  • One-Electron Reduction: A microbial nitroreductase (Type I or Type II) uses cellular reducing equivalents like NADH or NADPH to transfer an electron to the nitro group, forming a nitro anion radical.[1]

  • Generation of Reactive Species: This radical can react with molecular oxygen to produce superoxide radicals (oxidative stress) or undergo further reduction.

  • Formation of Cytotoxic Intermediates: Further reduction yields nitroso (R-N=O) and hydroxylamine (R-NHOH) intermediates.[3]

  • Cellular Damage: These highly reactive species are the ultimate effectors of toxicity. They can covalently bind to and damage critical cellular macromolecules, including DNA, RNA, and proteins, leading to metabolic disruption and cell death.[1]

Diagram: Hypothesized Mechanism of Action

MoA Compound Brominated Nitrobenzamide (R-NO₂) Enzyme Bacterial Nitroreductase (NADH/NADPH) Compound->Enzyme Enters Bacterium Radical Nitro Anion Radical (R-NO₂⁻) Enzyme->Radical 1e⁻ Reduction Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Radical->Intermediates Further Reduction Damage Macromolecular Damage (DNA, Proteins) Intermediates->Damage Covalent Adducts Death Bacterial Cell Death Damage->Death

Caption: Reductive bioactivation pathway for nitroaromatic antimicrobial agents.

Conclusion and Future Directions

The analysis of brominated nitrobenzamide derivatives reveals a promising, albeit complex, class of antimicrobial agents with notable activity against Gram-positive bacteria. The structure-activity relationships clearly indicate that the position and number of both the nitro and bromo substituents are critical determinants of efficacy, likely by modulating the compound's lipophilicity and the electronic properties that govern its reductive activation.

The path forward requires a systematic and multi-pronged approach:

  • SAR Expansion: Synthesize and test a broader array of derivatives to refine the SAR model. This should include exploring different halogen substitutions (F, Cl), modifying the amide group, and altering the substitution patterns on the benzamide ring.

  • Mechanism of Action Studies: Move beyond the hypothesized mechanism. Utilize techniques like electron paramagnetic resonance (EPR) to detect radical intermediates and perform transcriptomic or proteomic analyses of treated bacteria to identify specific cellular pathways that are disrupted.

  • Resistance Studies: Proactively investigate the potential for resistance development through serial passage experiments and identify the genetic basis of any observed resistance.

  • In Vivo Efficacy: Promising candidates with a good selectivity index (high cytotoxicity to bacteria, low cytotoxicity to mammalian cells) must be advanced to animal models of infection to evaluate their in vivo efficacy, pharmacokinetics, and safety.

By integrating rational design, rigorous and validated testing protocols, and in-depth mechanistic studies, the scientific community can effectively harness the potential of the brominated nitrobenzamide scaffold in the critical fight against antimicrobial resistance.

References

  • Encyclopedia.pub. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. Available from: [Link]

  • Zhang, Y., et al. (n.d.). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Chinese Chemical Letters. Available from: [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. Available from: [Link]

  • International Journal of Pharmacy and Biological Sciences. (2019, July 1). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Available from: [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Available from: [Link]

  • ResearchGate. (2025, December 30). (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Available from: [Link]

  • Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Available from: [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Available from: [Link]

  • MDPI. (2021, April 1). Nitroaromatic Antibiotics. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]

  • ResearchGate. (2024, May 1). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • PubMed. (2005, October 15). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Available from: [Link]

  • MDPI. (2025, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Available from: [Link]

  • ResearchGate. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Available from: [Link]

  • ResearchGate. (2025, October 10). (PDF) Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Available from: [Link]

  • Preprints.org. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available from: [Link]

  • PubMed. (2019, July 31). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Available from: [Link]

  • PubMed. (2013, January 24). Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. Available from: [Link]

  • MDPI. (2025, October 14). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Available from: [Link]

  • ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. Available from: [Link]

Sources

A Comparative FT-IR Analysis of Ortho- and Para-Bromophenyl Benzamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of pharmaceutical development and materials science, the precise identification of structural isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and material properties. The subtle shift of a substituent on an aromatic ring can profoundly alter a molecule's biological activity and physical characteristics. This guide provides an in-depth comparison of ortho- and para-bromophenyl benzamides using Fourier-Transform Infrared (FT-IR) spectroscopy, a powerful and accessible technique for distinguishing between such positional isomers.

This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical experimental data to confidently differentiate these two compounds.

The Decisive Role of Substituent Position

The core structure, N-phenylbenzamide, contains several key functional groups whose vibrational modes are sensitive to their chemical environment: the N-H bond, the carbonyl (C=O) group of the amide (Amide I band), the C-N stretching and N-H bending group (Amide II band), and the aromatic rings themselves. The position of the bromine atom—either adjacent (ortho) or opposite (para) to the amide linkage—creates distinct steric and electronic environments that manifest as unique signatures in the FT-IR spectrum.

  • ortho-Bromophenyl Benzamide (2-Bromophenyl Benzamide): In this isomer, the bulky bromine atom is in close proximity to the N-H group. This proximity can lead to intramolecular hydrogen bonding between the N-H proton and the lone pair of electrons on the bromine atom. This interaction, along with steric hindrance, restricts the rotational freedom of the molecule and influences the vibrational frequencies of the N-H and C=O bonds.

  • para-Bromophenyl Benzamide (4-Bromophenyl Benzamide): Here, the bromine atom is distant from the amide group, precluding any intramolecular interactions. The dominant forces are intermolecular hydrogen bonds, where the N-H group of one molecule interacts with the C=O group of a neighboring molecule, forming chains or dimers in the solid state[1]. This results in a more ordered, less sterically hindered system compared to the ortho isomer.

Visualizing the Isomers

To fully appreciate the structural differences, consider the molecular layouts of the two isomers.

G A Sample Preparation Place small amount of solid sample on ATR crystal. B Apply Pressure Ensure uniform contact with the crystal surface. A->B D Collect Sample Spectrum Acquire data (e.g., 4000-650 cm⁻¹, 4 cm⁻¹ resolution, 32 scans). B->D C Collect Background Scan with no sample present to reference against air. C->D E Data Processing Perform baseline correction and normalization if needed. D->E F Spectral Comparison Overlay spectra and analyze key differentiating regions. E->F G Isomer Identification Assign structure based on N-H, Amide I, and C-H bend peaks. F->G

Caption: Workflow for ATR-FT-IR analysis of bromophenyl benzamide isomers.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are properly aligned and have been powered on for at least 30 minutes to ensure thermal stability.

  • Crystal Cleaning: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is crucial as it subtracts the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal itself.

  • Sample Application: Place a small amount of the solid bromophenyl benzamide sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.

  • Pressure Application: Use the ATR's pressure clamp to apply consistent and firm pressure to the sample. This is vital to ensure good optical contact between the sample and the crystal's surface.[2]

  • Sample Spectrum Collection: Acquire the FT-IR spectrum. Typical parameters are a scan range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 or 64 scans to achieve a good signal-to-noise ratio.

  • Data Analysis: After collection, compare the spectra of the ortho and para isomers. Pay close attention to the peak positions and shapes in the key regions identified in the table above. The most reliable diagnostic peak will be the C-H out-of-plane bending band in the 900-700 cm⁻¹ region.

Conclusion

FT-IR spectroscopy offers a rapid, reliable, and non-destructive method for distinguishing between ortho- and para-bromophenyl benzamide isomers. The primary differentiating features are the position of the C-H out-of-plane bending vibrations, which are directly indicative of the aromatic substitution pattern, and the characteristics of the N-H stretching band, which reveals the presence or absence of intramolecular hydrogen bonding. By following the outlined experimental protocol and understanding the structural basis for the spectral differences, researchers can confidently identify these isomers, ensuring the integrity of their research and the quality of their products.

References

  • Afify, N., & El-Sherif, M. A. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules. Available at: [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Available at: [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]

  • Saeed, S., et al. (2013). 4-Bromo-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • PubChem. (n.d.). N-(2-Bromophenyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 4-bromo-N-phenylbenzamide. National Center for Biotechnology Information. Available at: [Link]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Available at: [Link]

  • Afonin, A. V., et al. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Distinguishing structural isomers: Mono- and disubstituted benzene rings. Available at: [Link]

Sources

Benchmarking N-(2-bromophenyl)-4-nitrobenzamide against standard kinase inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Benchmarking Novel Kinase Inhibitors: A Case Study Using N-(2-bromophenyl)-4-nitrobenzamide Against Established Standards

In the dynamic landscape of drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking a potential new kinase inhibitor, using N-(2-bromophenyl)-4-nitrobenzamide as a representative test compound, against well-established, clinically relevant kinase inhibitors. While N-(2-bromophenyl)-4-nitrobenzamide is not a recognized kinase inhibitor in published literature, this guide will utilize it as a hypothetical candidate to illustrate the essential experimental workflows and data analysis required to ascertain its potential efficacy and selectivity.

We will navigate through the critical stages of in-vitro kinase profiling, cell-based potency assessment, and target validation within a cellular context. The methodologies described herein are designed to be self-validating, incorporating appropriate controls and orthogonal assays to ensure the generation of robust and reproducible data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a systematic approach for evaluating novel kinase inhibitors.

Foundational Principles: Selecting the Target and Reference Inhibitors

The initial step in any benchmarking study is the selection of a biologically significant kinase target and appropriate standard inhibitors. For this guide, we will focus on the ABL1 kinase , a non-receptor tyrosine kinase that plays a crucial role in cell proliferation and differentiation. Dysregulation of ABL1 activity, often due to the BCR-ABL1 fusion protein, is a hallmark of Chronic Myeloid Leukemia (CML).

Our standard kinase inhibitors will be:

  • Imatinib (Gleevec®): A first-generation tyrosine kinase inhibitor that targets the ATP-binding site of ABL1.

  • Dasatinib (Sprycel®): A second-generation inhibitor with higher potency against ABL1 and activity against many imatinib-resistant mutations.

This selection provides a robust basis for comparison, representing both a foundational and a next-generation therapeutic agent.

Experimental Workflow: A Multi-Faceted Approach

A comprehensive evaluation of a novel kinase inhibitor requires a multi-pronged experimental approach. Our workflow will encompass three key stages:

G cluster_0 Phase 1: In Vitro Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Target Engagement & Downstream Signaling a Kinase Activity Assay (ADP-Glo™) b IC50 Determination a->b Dose-response d Cellular IC50 Determination b->d Validate in cellular context c Cell Viability Assay (MTT/CellTiter-Glo®) c->d Dose-response f Phospho-Protein Quantification d->f Confirm mechanism of action e Western Blot Analysis e->f Densitometry

Figure 1: A multi-phased experimental workflow for kinase inhibitor benchmarking.

In Vitro Biochemical Assay: Direct Assessment of Kinase Inhibition

The initial evaluation of a novel inhibitor should directly measure its ability to inhibit the enzymatic activity of the target kinase. The ADP-Glo™ Kinase Assay is a widely used method that quantifies the amount of ADP produced during the kinase reaction, providing a sensitive measure of kinase activity.

Protocol: ABL1 Kinase Inhibition Assay (ADP-Glo™)

  • Reagent Preparation:

    • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.

    • Serially dilute N-(2-bromophenyl)-4-nitrobenzamide, Imatinib, and Dasatinib in DMSO to create a 10-point dose-response curve (e.g., 100 µM to 0.001 µM).

    • Prepare a solution of recombinant ABL1 kinase and its substrate (e.g., Abltide) in the reaction buffer.

    • Prepare an ATP solution at a concentration equivalent to the Kₘ for ABL1.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the kinase/substrate solution to each well.

    • Add 0.5 µL of the serially diluted compounds or DMSO (vehicle control) to the respective wells.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution.

    • Incubate for 1 hour at 30°C.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Assay: Evaluating Cellular Potency and Toxicity

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential for assessing a compound's ability to penetrate the cell membrane, engage its target in a complex cellular environment, and exert a biological effect.

Protocol: Cell Viability Assay in K562 Cells

The K562 cell line, derived from a CML patient, is positive for the BCR-ABL1 fusion protein and is a standard model for evaluating ABL1 inhibitors.

  • Cell Culture:

    • Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Seed K562 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

    • Treat the cells with a serial dilution of N-(2-bromophenyl)-4-nitrobenzamide, Imatinib, and Dasatinib for 72 hours. Include a DMSO vehicle control.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals by adding 100 µL of DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the cellular IC₅₀ value.

Target Engagement and Downstream Signaling: Western Blot Analysis

To confirm that the observed cellular effects are due to the inhibition of the intended target, it is essential to analyze the phosphorylation status of the kinase and its downstream substrates. For ABL1, a key downstream effector is CrkL (v-crk sarcoma virus CT10 oncogene homolog-like).

G BCR_ABL1 BCR-ABL1 Constitutively Active Kinase CrkL CrkL Adaptor Protein BCR_ABL1->CrkL Phosphorylates pCrkL p-CrkL Phosphorylated CrkL Downstream Downstream Signaling (Proliferation, Survival) pCrkL->Downstream Activates Inhibitor {Kinase Inhibitor | (e.g., N-(2-bromophenyl)-4-nitrobenzamide)} Inhibitor->BCR_ABL1 Inhibits

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.